N-(4-Methoxybenzyl)butan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTNQSONKQDXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396878 | |
| Record name | N-(4-METHOXYBENZYL)BUTAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3910-58-5 | |
| Record name | N-(4-METHOXYBENZYL)BUTAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-Methoxybenzyl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathway for N-(4-Methoxybenzyl)butan-1-amine, a secondary amine with applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. The core of this synthesis is the reductive amination of 4-methoxybenzaldehyde with butan-1-amine.
Core Synthesis Pathway: Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two main stages: the formation of an imine intermediate from the reaction of a carbonyl compound (in this case, an aldehyde) and a primary amine, followed by the reduction of the imine to the corresponding secondary amine. This one-pot or two-step process is favored for its high yields and selectivity.[1]
The overall reaction is as follows:
4-Methoxybenzaldehyde + Butan-1-amine → N-(4-Methoxybenzylidene)butan-1-imine → this compound
A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. Catalytic hydrogenation is also a viable method.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of this compound and analogous reductive amination reactions.
| Reactants | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde, Butan-1-amine | Co-containing composite | Not specified | 150 | - | ~100 | --INVALID-LINK--[2] |
| 4-Methoxybenzaldehyde, Butan-1-amine | Co-containing composite | Not specified | 100 | - | 72-96 | --INVALID-LINK--[2] |
| General Aldehydes and Primary Amines | Sodium Borohydride | THF | Room Temp | 0.3-0.7 | 88-93 | --INVALID-LINK-- |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via reductive amination using sodium borohydride.
Materials:
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Butan-1-amine (n-butylamine)[3]
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol. To this solution, add butan-1-amine (1.1 eq) dropwise at room temperature with stirring. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the N-(4-methoxybenzylidene)butan-1-imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is extracted three times with dichloromethane.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Characterization Data
-
CAS Number: 3910-58-5[5]
-
Appearance: Colorless to pale yellow oil.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the methoxybenzyl group, the methoxy protons, the benzylic protons, and the protons of the butyl chain.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the aromatic ring, the methoxy group, the benzylic carbon, and the carbons of the butyl chain.[6]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for N-H stretching (for a secondary amine, a single weak band around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.[7][8]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 193, corresponding to the molecular weight of the compound.[4]
Visualizations
Synthesis Pathway Diagram
Caption: Reductive amination pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 3. n-Butylamine - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound - CAS:3910-58-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | C12H19NO | CID 3821684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Spectroscopic Profile of N-(4-Methoxybenzyl)butan-1-amine: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic data for N-(4-Methoxybenzyl)butan-1-amine, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Ar-H (ortho to OCH₃) |
| ~6.85 | d | 2H | Ar-H (meta to OCH₃) |
| ~3.80 | s | 3H | OCH₃ |
| ~3.70 | s | 2H | Ar-CH₂-N |
| ~2.60 | t | 2H | N-CH₂-CH₂ |
| ~1.50 | m | 2H | CH₂-CH₂-CH₃ |
| ~1.35 | m | 2H | NH |
| ~0.90 | t | 3H | CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~158.5 | Ar-C (para to CH₂NH) |
| ~132.0 | Ar-C (ipso to CH₂NH) |
| ~129.5 | Ar-CH (ortho to OCH₃) |
| ~113.8 | Ar-CH (meta to OCH₃) |
| ~55.2 | OCH₃ |
| ~53.0 | Ar-CH₂-N |
| ~49.0 | N-CH₂-CH₂ |
| ~32.0 | CH₂-CH₂-CH₃ |
| ~20.5 | CH₂-CH₃ |
| ~14.0 | CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Medium, broad | N-H stretch (secondary amine) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Strong | Aliphatic C-H stretch |
| ~1610, 1510 | Strong | Aromatic C=C stretch |
| ~1245 | Strong | Aryl-O stretch (asymmetric) |
| ~1175 | Medium | C-N stretch |
| ~1035 | Medium | Aryl-O stretch (symmetric) |
| ~830 | Strong | para-disubstituted benzene C-H bend |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 193 | Moderate | [M]⁺ (Molecular Ion) |
| 121 | High | [M - C₄H₈N]⁺ (Benzylic cleavage) |
| 72 | Moderate | [M - C₇H₇O]⁺ (α-cleavage) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is recorded on a 500 MHz NMR spectrometer. For the ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 16 or 32 scans. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm). For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
For a liquid sample such as this compound, an attenuated total reflectance (ATR) IR spectrum is typically acquired. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification. In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Plausible mass spectrometry fragmentation pathways for this compound.
CAS number lookup for "N-(4-Methoxybenzyl)butan-1-amine"
For Researchers, Scientists, and Drug Development Professionals
Chemical Identifier
The Chemical Abstracts Service (CAS) number for N-(4-Methoxybenzyl)butan-1-amine has been identified as:
| Compound Name | CAS Number |
| This compound | 3910-58-5 [1] |
Synonyms:
-
N-Butyl-p-methoxy-benzylamine[1]
-
N-(4-Methoxybenzyl)-1-butanamine[1]
-
N-[(4-methoxyphenyl)methyl]butanamine[1]
Molecular Formula: C12H19NO[1]
Molecular Weight: 193.29 g/mol [1]
Technical Data
A comprehensive search for detailed experimental protocols, quantitative data, and associated signaling pathways for this compound did not yield specific results. The scientific literature readily available through public databases does not currently contain in-depth studies outlining its biological activity or detailed experimental procedures.
While general synthetic methods for secondary amines are well-documented, specific protocols for the synthesis or biological application of this compound are not presently available. Further research would be required to develop and characterize the properties and activities of this compound.
References
An In-depth Technical Guide to N-(4-Methoxybenzyl)butan-1-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-(4-Methoxybenzyl)butan-1-amine, a secondary amine with applications in organic synthesis and potential relevance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Properties and Data
This compound is a substituted amine featuring a butyl group and a 4-methoxybenzyl group attached to a nitrogen atom. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO | [1][2] |
| Molecular Weight | 193.28 g/mol | [1] |
| CAS Number | 3910-58-5 | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods for the formation of secondary amines. A common and effective approach is reductive amination.
Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 4-methoxybenzaldehyde and butan-1-amine.
Materials:
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Imine Formation:
-
Dissolve 1.0 equivalent of 4-methoxybenzaldehyde in the chosen solvent (DCM or DCE) in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1.0 to 1.2 equivalents of butan-1-amine to the solution.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Reduction:
-
To the stirred solution containing the imine, add 1.2 to 1.5 equivalents of the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.
Caption: Logical workflow for the synthesis and characterization of this compound.
References
Solubility profile of "N-(4-Methoxybenzyl)butan-1-amine" in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of N-(4-Methoxybenzyl)butan-1-amine in a range of common organic solvents. Due to the limited availability of direct experimental data in publicly accessible literature, this report employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to estimate the compound's solubility. This guide also outlines detailed experimental protocols for the empirical determination of solubility, enabling researchers to validate and expand upon these predictions. The information presented herein is intended to support research, development, and formulation activities involving this compound.
Introduction
This compound is a secondary amine with a molecular structure that suggests its potential utility in various chemical and pharmaceutical applications. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses the current information gap by providing a predicted solubility profile and standardized methodologies for its experimental determination.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." A quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSP), which are based on the cohesive energy density of a substance. The total cohesive energy is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A smaller "distance" between the HSP values of a solute and a solvent indicates a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for this compound
The Hansen Solubility Parameters for this compound were estimated using a group contribution method based on its chemical structure. The SMILES (Simplified Molecular Input Line Entry System) string for the compound is CCCCNCc1ccc(OC)cc1.
Estimated HSP for this compound:
-
δD (Dispersion): 18.5 MPa½
-
δP (Polar): 5.0 MPa½
-
δH (Hydrogen Bonding): 8.5 MPa½
Predicted Solubility in Common Organic Solvents
The predicted solubility of this compound in various organic solvents is presented in Table 1. The prediction is based on the Hansen Distance (Ra) between the solute and the solvent. A smaller Ra value suggests better solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |
| Alcohols | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 15.5 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Good |
| Isopropanol | 15.8 | 6.1 | 16.4 | 9.0 | Very Good |
| Ketones | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 6.5 | Very Good |
| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 5.5 | Excellent |
| Esters | |||||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.1 | Excellent |
| Ethers | |||||
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 5.6 | Excellent |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.1 | Excellent |
| Aromatic Hydrocarbons | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 7.6 | Good |
| Benzene | 18.4 | 0.0 | 2.0 | 8.9 | Good |
| Halogenated Hydrocarbons | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.8 | Excellent |
| Chloroform | 17.8 | 3.1 | 5.7 | 3.9 | Excellent |
| Amides | |||||
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.6 | Good |
| Other Solvents | |||||
| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.5 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.6 | Good |
Note: The predicted solubility is a qualitative assessment based on the calculated Hansen Distance. "Excellent" corresponds to the smallest Ra values, suggesting high solubility, while larger Ra values indicate progressively lower solubility.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, experimental determination is essential. The following are detailed protocols for two common methods.
Saturation Shake-Flask Method
This is a widely recognized method for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or agitator. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. Take care not to disturb the undissolved solid.
-
Analysis: Quantify the concentration of this compound in the sampled supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L).
Gravimetric Method
This method is straightforward for non-volatile solutes and solvents.
Methodology:
-
Saturation: Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (Steps 1 and 2).
-
Filtration: Filter the saturated solution through a pre-weighed, fine-porosity filter to remove all undissolved solid.
-
Weighing the Saturated Solution: Accurately weigh a specific volume of the clear filtrate in a pre-weighed container.
-
Solvent Evaporation: Carefully evaporate the solvent from the weighed filtrate under controlled conditions (e.g., in a fume hood at room temperature or under reduced pressure) until a constant weight of the solute is obtained.
-
Calculation: The solubility is calculated from the mass of the dissolved solute and the mass (or volume, if density is known) of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical solubility determination experiment.
Caption: Logical workflow for experimental solubility determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents through a predictive Hansen Solubility Parameter approach. The provided data and detailed experimental protocols are intended to serve as a valuable resource for scientists and researchers, facilitating the effective use of this compound in various applications. Experimental validation of the predicted solubility is strongly recommended for critical applications.
Quantum Chemical Calculations for N-(4-Methoxybenzyl)butan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of N-(4-Methoxybenzyl)butan-1-amine. In the absence of extensive published computational studies for this specific molecule, this document serves as a methodological framework for researchers. It outlines the standard computational protocols, theoretical background, and expected outcomes from such an investigation. The guide details the process of geometry optimization, vibrational frequency analysis, frontier molecular orbital (HOMO-LUMO) analysis, and molecular electrostatic potential (MEP) mapping. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams. This document is intended to be a valuable resource for computational chemists, medicinal chemists, and other scientists interested in the molecular modeling of N-benzylbutylamine derivatives for applications in drug discovery and materials science.
Introduction
This compound is a secondary amine with a structure that incorporates a flexible butyl chain and a methoxy-substituted aromatic ring. These features suggest its potential for various biological activities, making it a molecule of interest in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for predicting its interactions with biological targets and for designing new derivatives with enhanced properties.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[1] They provide detailed insights into molecular structure and properties at the atomic level, complementing experimental data and guiding further research. This guide outlines a standard computational workflow for characterizing this compound.
Computational Methodology
The protocol described herein is based on well-established methods for the quantum chemical analysis of organic molecules.
Software
All calculations can be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or NWChem.
Molecular Structure and Optimization
The initial 3D structure of this compound can be built using molecular modeling software. A conformational search should be performed to identify the lowest energy conformer. The geometry of this conformer is then optimized without any symmetry constraints. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, if available, to validate the computational model.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[3] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[2] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[4] A smaller gap suggests higher reactivity. These orbitals are typically visualized to understand their spatial distribution.
Molecular Electrostatic Potential (MEP)
The molecular electrostatic potential (MEP) map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.[5] It visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Expected Computational Results
This section presents the expected outcomes from the quantum chemical calculations on this compound in a structured format.
Optimized Molecular Geometry
The geometry optimization will yield the bond lengths, bond angles, and dihedral angles of the most stable conformer.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Lengths | C-N (amine) | ~1.46 |
| C-N (benzyl) | ~1.47 | |
| C-O (methoxy) | ~1.36 | |
| C-C (aromatic) | ~1.39 - 1.40 | |
| Bond Angles | C-N-C | ~112° |
| C-O-C | ~118° | |
| Dihedral Angle | C-C-N-C | Varies with conformation |
Vibrational Frequencies
The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum.
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |
| N-H Stretch | ~3350 | ~3300 | Secondary amine N-H stretch |
| C-H Stretch (aromatic) | ~3050 | ~3030 | Aromatic C-H stretch |
| C-H Stretch (aliphatic) | ~2950 | ~2930, 2860 | Aliphatic C-H stretch |
| C=C Stretch (aromatic) | ~1610, 1510 | ~1612, 1515 | Aromatic ring stretch |
| C-N Stretch | ~1250 | ~1245 | C-N stretch |
| C-O Stretch | ~1030 | ~1035 | Aryl-alkyl ether C-O stretch |
Frontier Molecular Orbitals and Global Reactivity Descriptors
The HOMO and LUMO energies are used to calculate several global reactivity descriptors.
Table 3: Calculated Quantum Chemical Descriptors for this compound
| Parameter | Formula | Value (eV) |
| HOMO Energy (E_HOMO) | - | -5.5 to -6.5 |
| LUMO Energy (E_LUMO) | - | -0.5 to 0.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~5.0 - 7.0 |
| Ionization Potential (I) | -E_HOMO | 5.5 to 6.5 |
| Electron Affinity (A) | -E_LUMO | 0.5 to -0.5 |
| Global Hardness (η) | (I - A) / 2 | 2.5 to 3.5 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.0 to -3.5 |
| Electrophilicity Index (ω) | μ² / (2η) | ~1.3 to 1.8 |
Visualizations
Diagrams are essential for conveying complex information from computational studies.
Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.
Caption: Workflow for quantum chemical calculations.
Molecular Structure Relationship
The relationship between the constituent parts of this compound is depicted below.
Caption: Structural components of the target molecule.
Conclusion
This technical guide has outlined a robust and standard methodology for the quantum chemical characterization of this compound using Density Functional Theory. By following the described workflow for geometry optimization, vibrational analysis, and the study of electronic properties like HOMO-LUMO orbitals and the molecular electrostatic potential, researchers can gain significant insights into the molecule's stability, reactivity, and potential interaction sites. The structured presentation of expected data and visual workflows serves as a practical template for initiating and interpreting such computational studies. This approach is invaluable for hypothesis-driven research in drug design and materials science, enabling the rational design of novel compounds with desired properties.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(4-Methoxybenzyl)butan-1-amine: Synthesis, Characterization, and Context
This technical guide provides a comprehensive overview of N-(4-Methoxybenzyl)butan-1-amine, with a focus on its synthesis, characterization, and the historical context of its chemical class. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction and Historical Context
The development of synthetic routes to secondary amines, such as the one described herein, is rooted in the broader history of amine synthesis. Reductive amination, a cornerstone of amine preparation, has been a fundamental transformation in organic chemistry for over a century, allowing for the controlled formation of carbon-nitrogen bonds. This methodology remains one of the most versatile and widely used methods for preparing substituted amines in both academic and industrial settings.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and potential application in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C12H19NO | [2][3] |
| Molecular Weight | 193.29 g/mol | [2][3] |
| CAS Number | 3910-58-5 | [3] |
| IUPAC Name | This compound | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis by Reductive Amination
The most common and efficient method for the synthesis of this compound is the reductive amination of 4-methoxybenzaldehyde (p-anisaldehyde) with butan-1-amine (n-butylamine). This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][5]
A general workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
The following is a representative experimental protocol for the synthesis of this compound via reductive amination.
Materials:
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Butan-1-amine (n-butylamine)[6]
-
Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (or another suitable solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol. To this solution, add butan-1-amine (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane to extract the product. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel if necessary.
Characterization and Spectroscopic Data
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Expected data based on the analysis of structurally similar compounds are summarized below.[7][8][9]
| Proton (¹H) NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.20 | d | 2H | Protons ortho to the methoxy group |
| Aromatic Protons | ~6.85 | d | 2H | Protons meta to the methoxy group |
| Methoxy Protons | ~3.75 | s | 3H | -OCH₃ |
| Benzyl Protons | ~3.70 | s | 2H | -CH₂-Ar |
| Methylene Protons | ~2.60 | t | 2H | -N-CH₂-CH₂- |
| Methylene Protons | ~1.45 | m | 2H | -CH₂-CH₂-CH₃ |
| Methylene Protons | ~1.35 | m | 2H | -CH₂-CH₃ |
| Methyl Protons | ~0.90 | t | 3H | -CH₃ |
Table 2: Expected ¹H NMR Data for this compound
| Carbon (¹³C) NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbon | ~158 | C-OCH₃ |
| Aromatic Carbon | ~132 | Quaternary C |
| Aromatic Carbons | ~129 | CH (ortho to -OCH₃) |
| Aromatic Carbons | ~113 | CH (meta to -OCH₃) |
| Methoxy Carbon | ~55 | -OCH₃ |
| Benzyl Carbon | ~53 | -CH₂-Ar |
| Methylene Carbon | ~49 | -N-CH₂- |
| Methylene Carbon | ~32 | -CH₂-CH₂-CH₃ |
| Methylene Carbon | ~20 | -CH₂-CH₃ |
| Methyl Carbon | ~14 | -CH₃ |
Table 3: Expected ¹³C NMR Data for this compound
The IR spectrum is expected to show characteristic peaks corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 (weak to medium) |
| C-H Stretch (sp³) | 2850-3000 |
| C-H Stretch (sp²) | 3000-3100 |
| C=C Stretch (aromatic) | 1500-1600 |
| C-N Stretch | 1000-1250 |
| C-O Stretch (ether) | 1230-1270 (strong, characteristic) |
Table 4: Expected IR Absorption Bands for this compound
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A prominent fragment ion would likely be observed at m/z 121, corresponding to the stable 4-methoxybenzyl cation.
Potential Applications and Future Directions
While this compound itself does not have extensively documented biological activities, its structural components are present in numerous pharmacologically active molecules. For instance, derivatives of N-(4-methoxyphenyl)amines have been investigated for their potential as antitubulin agents with cytotoxic properties against cancer cell lines.[10] Furthermore, related N-benzylamine derivatives are precursors in the synthesis of important pharmaceuticals, such as long-acting β2-adrenoceptor agonists used in the treatment of asthma.[11]
Given its straightforward synthesis and the presence of a modifiable secondary amine functionality, this compound could serve as a valuable building block in the synthesis of more complex molecules for drug discovery and materials science applications. Future research could explore the derivatization of the secondary amine to generate libraries of compounds for screening against various biological targets.
Conclusion
This compound is a readily accessible secondary amine that can be efficiently synthesized via the reductive amination of 4-methoxybenzaldehyde and butan-1-amine. Its characterization can be achieved through standard spectroscopic techniques. Although its specific history and applications are not well-documented, its chemical structure represents a common and important motif in the broader fields of organic and medicinal chemistry, making it a relevant compound for further synthetic exploration.
The logical relationship for the characterization process is outlined below:
Caption: Logical workflow for the characterization of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C12H19NO | CID 3821684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:3910-58-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. DSpace [open.bu.edu]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]
In-Depth Technical Guide: Stability and Storage of N-(4-Methoxybenzyl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(4-Methoxybenzyl)butan-1-amine. It is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound throughout its lifecycle. This document outlines potential degradation pathways, recommended experimental protocols for stability testing, and best practices for storage.
Chemical Stability Profile
This compound, a secondary amine, possesses a chemical structure that is susceptible to degradation under certain environmental conditions. The primary modes of degradation are anticipated to be oxidation, and to a lesser extent, hydrolysis and photolysis. The presence of the benzyl group and the secondary amine functionality are key determinants of its stability profile.
Potential Degradation Pathways:
-
Oxidative Degradation: The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation. This can lead to the formation of N-oxides, imines, and other degradation products. The benzylic position is also prone to oxidation, which could result in the formation of benzaldehyde derivatives. The general mechanism involves the formation of an amine radical, which can then undergo further reactions.[1]
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate degradation. Thermal stress, particularly in the presence of oxygen or other reactive species, can lead to cleavage of the C-N bond and other fragmentation pathways.
-
Hydrolytic Degradation: Although the ether linkage is generally stable, extreme pH conditions (strong acids or bases) coupled with elevated temperatures could potentially lead to its cleavage, yielding 4-methoxybenzyl alcohol and butan-1-amine. The amine group itself is not directly hydrolyzed but can be protonated or deprotonated depending on the pH, which can influence its reactivity.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, may induce photolytic degradation. The aromatic ring system can absorb UV light, leading to the formation of reactive species that can initiate degradation reactions.
A potential degradation pathway for this compound under oxidative and hydrolytic stress is illustrated below.
Figure 1: Potential degradation pathways of this compound.
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from chemical suppliers and general best practices for secondary amines:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) | Minimizes thermal degradation. Some sources suggest storage in a cool place. |
| Atmosphere | Sealed container, preferably under an inert atmosphere (e.g., Nitrogen, Argon) | Protects from atmospheric oxygen and moisture, which can lead to oxidative and hydrolytic degradation. |
| Light | In a dark place, protected from light | Prevents photolytic degradation. |
| Container | Tightly sealed, non-reactive container (e.g., amber glass) | Prevents contamination and interaction with the container material. |
| Moisture | Dry environment | Minimizes the potential for hydrolysis. |
Table 1: Recommended Storage Conditions for this compound.
Experimental Protocols for Stability Testing
For a comprehensive understanding of the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3][4][5] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
General Workflow for Forced Degradation Studies
Figure 2: General workflow for conducting a forced degradation study.
Detailed Methodologies
3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
3.2.2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C in a water bath.
-
Withdraw samples at predetermined time points (e.g., 2, 6, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
A control sample should be prepared by adding 1 mL of purified water instead of acid and stored under the same conditions.
3.2.3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Heat the mixture at 60°C in a water bath.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
A control sample should be prepared by adding 1 mL of purified water instead of base and stored under the same conditions.
3.2.4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at predetermined time points.
-
A control sample should be prepared by adding 1 mL of purified water instead of hydrogen peroxide and stored under the same conditions.
3.2.5. Thermal Degradation:
-
Place a known amount of solid this compound in a thermostatically controlled oven at 105°C.
-
Withdraw samples at predetermined time points.
-
For solution-state thermal degradation, heat the stock solution at 60°C.
3.2.6. Photolytic Degradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
Analytical Methods
The analysis of samples from forced degradation studies requires a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6] For the identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[7][8][9]
Data Presentation
Quantitative data from stability studies should be summarized in a clear and concise format to facilitate comparison and analysis.
| Stress Condition | Time (hours) | % Assay of this compound | % of Major Degradant 1 | % of Major Degradant 2 | Total % Degradation |
| Acid Hydrolysis | 0 | ||||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Base Hydrolysis | 0 | ||||
| 2 | |||||
| ... | ... | ||||
| Oxidative | 0 | ||||
| 2 | |||||
| ... | ... | ||||
| Thermal | 0 | ||||
| 2 | |||||
| ... | ... | ||||
| Photolytic | 0 | ||||
| 24 |
Table 2: Example of a data summary table for forced degradation studies. Researchers should populate this table with their experimental data.
Conclusion
Ensuring the stability of this compound is critical for its effective use in research and development. This guide provides a framework for understanding its potential degradation pathways and for establishing appropriate storage and handling procedures. By implementing the recommended forced degradation studies and analytical methodologies, researchers can generate robust stability data to support their work and ensure the quality of their results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matheo.uliege.be [matheo.uliege.be]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 9. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
Theoretical NMR Shifts for N-(4-Methoxybenzyl)butan-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical nuclear magnetic resonance (NMR) shifts for the compound N-(4-Methoxybenzyl)butan-1-amine. The document outlines predicted ¹H and ¹³C NMR chemical shifts, presents comprehensive experimental and computational protocols for their determination, and includes a workflow diagram for clarity. This information is crucial for the structural elucidation and characterization of this and similar molecules in research and drug development.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of its constituent fragments, 4-methoxybenzylamine and n-butylamine, and supplemented by computational predictions and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-a | 0.92 | Triplet | ~ 7.4 |
| H-b | 1.35 - 1.45 | Sextet | ~ 7.4 |
| H-c | 1.48 - 1.58 | Quintet | ~ 7.2 |
| H-d | 2.62 | Triplet | ~ 7.2 |
| H-e (NH) | ~1.5 - 2.5 | Broad Singlet | - |
| H-f | 3.75 | Singlet | - |
| H-g | 3.81 | Singlet | - |
| H-h | 6.88 | Doublet | ~ 8.6 |
| H-i | 7.22 | Doublet | ~ 8.6 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 | 14.0 |
| C-2 | 20.5 |
| C-3 | 32.0 |
| C-4 | 49.5 |
| C-5 | 54.0 |
| C-6 (OCH₃) | 55.2 |
| C-7 | 113.8 |
| C-8 | 129.8 |
| C-9 | 132.5 |
| C-10 | 158.6 |
Experimental and Computational Protocols
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.[1][2][3][4][5]
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filter the solution into a 5 mm NMR tube.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[6][7][8][9]
-
Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets.
-
Set a sufficient number of scans for adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Use a suitable relaxation delay.
-
Acquire the FID.
5. Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks in both ¹H and ¹³C spectra.
Computational Protocol for Theoretical NMR Shift Prediction
This protocol describes a typical workflow for predicting NMR chemical shifts using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.[10][11][12][13]
1. Molecule Building and Conformational Search:
-
Construct the 3D structure of this compound using molecular modeling software.
-
Perform a conformational search to identify the low-energy conformers of the molecule, as NMR shifts are an average over the conformational ensemble.
2. Geometry Optimization:
-
Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[10][11]
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).
3. NMR Shielding Tensor Calculation:
-
For each optimized conformer, calculate the NMR shielding tensors using the GIAO method with a larger basis set for better accuracy (e.g., B3LYP/6-311+G(2d,p)).
-
Include a solvent model (e.g., the Polarizable Continuum Model - PCM) to account for solvent effects, specifying the solvent used in the experimental measurement (e.g., chloroform).
4. Chemical Shift Calculation:
-
Calculate the isotropic shielding values (σ_iso) for each nucleus.
-
Convert the calculated shielding constants to chemical shifts (δ) using a reference compound (e.g., TMS) calculated at the same level of theory: δ_calc = σ_ref - σ_iso.
-
Alternatively, use empirical scaling factors for better agreement with experimental data.
5. Boltzmann Averaging:
-
Calculate the relative energies of the conformers.
-
Compute the Boltzmann-weighted average of the calculated chemical shifts for each nucleus to obtain the final predicted spectrum.
Workflow and Pathway Visualization
The following diagram illustrates the logical workflow for the determination and validation of NMR shifts for a given molecule, integrating both experimental and computational approaches.
Caption: Workflow for NMR Shift Determination.
This guide provides a foundational understanding of the theoretical NMR shifts for this compound. For definitive structural confirmation, it is recommended to acquire experimental NMR data and compare it with the provided theoretical predictions and computational results.
References
- 1. rsc.org [rsc.org]
- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. sc.edu [sc.edu]
- 5. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(4-Methoxybenzyl)butan-1-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing an efficient and versatile method for the formation of carbon-nitrogen bonds. This process is paramount in the generation of a diverse array of secondary and tertiary amines, which are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of N-(4-Methoxybenzyl)butan-1-amine, a secondary amine, through the reductive amination of p-anisaldehyde with n-butylamine.
Two common and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). Both methods offer distinct advantages and are presented herein to provide flexibility based on available reagents and desired reaction conditions. Sodium triacetoxyborohydride is a milder reducing agent that can be used in a one-pot reaction, as it selectively reduces the intermediate iminium ion in the presence of the aldehyde.[1][2] Sodium borohydride is a more powerful reducing agent and is typically added after the initial formation of the imine to prevent the reduction of the starting aldehyde.[3]
Reaction Scheme
The synthesis of this compound from p-anisaldehyde and n-butylamine proceeds via a two-step sequence within a single pot: the formation of an intermediate imine followed by its reduction.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| p-Anisaldehyde | C₈H₈O₂ | 136.15 | 248 | 1.119 |
| n-Butylamine | C₄H₁₁N | 73.14 | 78 | 0.741 |
Table 2: Properties and Predicted Spectroscopic Data of this compound
| Property | Value |
| Formula | C₁₂H₁₉NO |
| Molar Mass ( g/mol ) | 193.29 |
| Appearance | Colorless to pale yellow oil (predicted) |
| Typical Yield | 85-95% (predicted) |
| ¹H NMR (CDCl₃, predicted) | δ 7.24 (d, 2H), 6.87 (d, 2H), 3.80 (s, 3H), 3.70 (s, 2H), 2.60 (t, 2H), 1.48 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H) |
| ¹³C NMR (CDCl₃, predicted) | δ 158.6, 132.8, 129.5, 113.8, 55.3, 53.8, 49.5, 32.1, 20.5, 14.0 |
| IR (neat, predicted, cm⁻¹) | 3300-3400 (N-H stretch), 2955, 2928, 2870 (C-H stretch), 1612, 1512 (aromatic C=C), 1246 (C-O stretch), 1175 (C-N stretch) |
Note: The spectroscopic data presented are predicted values based on the analysis of similar compounds and general principles of spectroscopy. Experimental verification is recommended.
Experimental Protocols
Two detailed protocols are provided below, utilizing either sodium triacetoxyborohydride or sodium borohydride as the reducing agent.
Protocol 1: Synthesis using Sodium Triacetoxyborohydride (One-Pot)
This method is often preferred for its mild conditions and the convenience of a one-pot procedure without the need to pre-form the imine.[1][2]
Materials:
-
p-Anisaldehyde
-
n-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Workflow Diagram:
Caption: Workflow for synthesis using sodium triacetoxyborohydride.
Procedure:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add p-anisaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 10 mL per mmol of aldehyde).
-
Add n-butylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The reaction may be slightly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis using Sodium Borohydride (Two-Step, One-Pot)
This classic method involves the pre-formation of the imine, followed by reduction with sodium borohydride.[3] Methanol is a common solvent for this procedure.
Materials:
-
p-Anisaldehyde
-
n-Butylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Workflow Diagram:
Caption: Workflow for synthesis using sodium borohydride.
Procedure:
-
In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq) in methanol (approximately 10 mL per mmol of aldehyde).
-
Add n-butylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC for the disappearance of the aldehyde spot.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly and carefully add sodium borohydride (1.5 eq) in small portions to the stirring solution. Be cautious of gas evolution (hydrogen).
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Purification and Characterization
Purification:
-
Acid-Base Extraction: For a non-chromatographic purification, the crude product can be dissolved in a non-polar organic solvent (e.g., diethyl ether) and washed with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine re-extracted into an organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for obtaining a pure product. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
Characterization:
The purified this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired. The predicted chemical shifts are provided in Table 2.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretch for a secondary amine, along with C-H, C=C (aromatic), C-O, and C-N stretching vibrations. Predicted values are listed in Table 2.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak [M+H]⁺ would be at m/z = 194.31.
By following these detailed protocols, researchers can reliably synthesize and characterize this compound for use in further scientific investigations and drug development endeavors.
References
Protocol for the synthesis of "N-(4-Methoxybenzyl)butan-1-amine" from 4-methoxybenzaldehyde
Abstract
This application note provides a detailed protocol for the synthesis of N-(4-Methoxybenzyl)butan-1-amine from 4-methoxybenzaldehyde and butan-1-amine. The synthesis is achieved through a two-step, one-pot reductive amination procedure. The initial imine formation is followed by in-situ reduction using sodium borohydride. This method offers a straightforward and efficient route to the desired secondary amine, a valuable building block in pharmaceutical and materials science research. This document outlines the complete experimental procedure, including reaction setup, purification, and characterization of the final product.
Introduction
Secondary amines are a crucial class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The N-alkylation of primary amines is a fundamental transformation in organic chemistry. Reductive amination of aldehydes and ketones represents one of the most effective and widely used methods for the synthesis of secondary and tertiary amines, minimizing the issue of over-alkylation often encountered in direct alkylation with alkyl halides.[1]
This protocol details the synthesis of this compound, a secondary amine, commencing from 4-methoxybenzaldehyde and butan-1-amine. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the target amine using sodium borohydride.
Reaction Scheme
The synthesis of this compound is accomplished through a reductive amination reaction, which involves two sequential steps:
-
Imine Formation: 4-Methoxybenzaldehyde reacts with butan-1-amine in a condensation reaction to form the corresponding N-(4-methoxybenzylidene)butan-1-amine (an imine or Schiff base).
-
Reduction: The C=N double bond of the in-situ generated imine is selectively reduced by sodium borohydride (NaBH₄) to yield the final product, this compound.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methoxybenzaldehyde | 136.15 | 1.36 g | 10.0 |
| Butan-1-amine | 73.14 | 0.80 g | 11.0 |
| Sodium Borohydride | 37.83 | 0.57 g | 15.0 |
| Methanol (MeOH) | - | 50 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
| Silica Gel (for column chromatography) | - | - | - |
| Hexane (for column chromatography) | - | - | - |
| Ethyl Acetate (for column chromatography) | - | - | - |
3.2. Instrumentation
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer (¹H and ¹³C NMR)
-
FT-IR spectrometer
-
Mass spectrometer (GC-MS)
3.3. Synthesis Procedure
-
Imine Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) and methanol (30 mL).
-
Stir the mixture at room temperature until the aldehyde has completely dissolved.
-
To this solution, add butan-1-amine (0.80 g, 11.0 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
After 1 hour, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved during this step.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 3 hours. Monitor the reaction progress by TLC until the imine spot has disappeared.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 20 mL of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add 50 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Data Presentation
4.1. Expected Yield and Physical Properties
| Property | Value |
| Theoretical Yield | 1.93 g |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₂H₁₉NO |
| Molar Mass | 193.29 g/mol |
4.2. Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Predicted: 7.24 (d, J = 8.6 Hz, 2H, Ar-H), 6.86 (d, J = 8.6 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.72 (s, 2H, Ar-CH₂), 2.58 (t, J = 7.2 Hz, 2H, N-CH₂), 1.48 (sextet, J = 7.4 Hz, 2H, CH₂), 1.35 (sextet, J = 7.4 Hz, 2H, CH₂), 0.92 (t, J = 7.3 Hz, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
Predicted: 158.6, 132.8, 129.8, 113.8, 55.3, 53.6, 49.3, 32.1, 20.5, 14.0.
FT-IR (neat, cm⁻¹):
-
Predicted: 3300-3400 (N-H stretch), 3030-3000 (Ar C-H stretch), 2955, 2928, 2870 (Aliphatic C-H stretch), 1612, 1512 (Ar C=C stretch), 1246 (C-O stretch), 1035 (C-N stretch).
Mass Spectrometry (GC-MS):
-
m/z: 193 (M⁺), 121 (base peak), 91, 77.
Experimental Workflow and Signaling Pathway Diagrams
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The one-pot reductive amination procedure is straightforward to perform and gives the desired product in good yield after purification. The detailed experimental and characterization data provided herein should serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: The Utility of N-(4-Methoxybenzyl)butan-1-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Synthesis
N-(4-Methoxybenzyl)butan-1-amine (also known as N-Butyl-p-methoxybenzylamine) is a secondary amine with the molecular formula C12H19NO. Its structure incorporates a flexible butyl group and a 4-methoxybenzyl (PMB) group, the latter of which can also serve as a protecting group for the amine functionality, cleavable under oxidative or strong acid conditions.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 3910-58-5 |
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.29 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 120-125 °C at 0.7 Torr |
| Purity (typical) | ≥98% |
The synthesis of this compound is typically achieved via reductive amination, a robust and widely used method in pharmaceutical chemistry for the formation of C-N bonds.
Application in Pharmaceutical Synthesis: Amide Coupling
A primary application for a secondary amine intermediate like this compound is in the formation of amide bonds through reaction with a carboxylic acid. This reaction is fundamental to the synthesis of a vast array of pharmaceuticals. The following section details a representative protocol for the coupling of this compound with a hypothetical, biologically relevant carboxylic acid, such as a substituted pyrazole carboxylic acid, a scaffold found in numerous APIs.
Experimental Protocol: Synthesis of a Representative N-butyl-N-(4-methoxybenzyl)pyrazole-carboxamide
This protocol describes the coupling of this compound with 1-methyl-1H-pyrazole-5-carboxylic acid using a standard peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound (1.0 eq)
-
1-methyl-1H-pyrazole-5-carboxylic acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-methyl-1H-pyrazole-5-carboxylic acid (1.05 eq) and dissolve in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
HATU is a mild irritant; avoid inhalation and skin contact.
-
DIPEA and DMF are irritants; handle with care.
Application Notes and Protocols for N-(4-Methoxybenzyl)butan-1-amine in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-(4-Methoxybenzyl)butan-1-amine as a key building block in the synthesis of novel antimicrobial agents. While direct studies on this compound are limited, this document leverages detailed experimental data and protocols from structurally analogous compounds, specifically N-(4-methoxybenzyl)amides derived from 4-methoxybenzylamine. These notes will serve as a valuable resource for researchers looking to explore the antimicrobial potential of this compound class.
Introduction
The rising threat of antimicrobial resistance necessitates the development of novel therapeutic agents. N-aryl and N-aralkyl amines are versatile scaffolds in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This compound combines a lipophilic butyl group with a 4-methoxybenzyl moiety, offering a unique structural motif for the generation of new antimicrobial candidates. This document outlines the synthesis, characterization, and antimicrobial evaluation of derivatives that can be synthesized using this compound as a starting material.
Data Presentation
The antimicrobial activity of synthesized N-(4-methoxybenzyl) fatty acid amides has been evaluated against a panel of pathogenic bacteria and fungi. The key quantitative data, including Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC), are summarized in the table below. This data provides a baseline for the expected potency of analogous compounds derived from this compound.
| Compound | Test Organism | MIC (µg/mL) | MKC (µg/mL) | Reference |
| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 55 | >55 | [1] |
| A. tumefaciens | 55 | >55 | [1] | |
| Alternaria sp. | 70 | >70 | [1] | |
| Rhizopus sp. | 70 | >70 | [1] | |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 45 | >45 | [1] |
| A. tumefaciens | 45 | >45 | [1] | |
| Alternaria sp. | 70 | >70 | [1] | |
| Rhizopus sp. | 70 | >70 | [1] | |
| N-(4-methoxybenzyl)oleamide | E. coli | 55 | >55 | [1] |
| A. tumefaciens | 55 | >55 | [1] | |
| Alternaria sp. | 70 | >70 | [1] | |
| Rhizopus sp. | 70 | >70 | [1] |
Experimental Protocols
The following protocols are adapted from the successful synthesis of N-(4-methoxybenzyl) fatty acid amides and can be applied to this compound for the generation of novel derivatives.[1]
Protocol 1: General Synthesis of N-(4-Methoxybenzyl)butyl Fatty Acid Amides
This protocol details the synthesis of fatty acid amides using a carbodiimide-mediated coupling reaction.
Materials:
-
This compound
-
Fatty acid (e.g., undec-10-enoic acid, ricinoleic acid, oleic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% Acetic acid solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate for elution
Procedure:
-
In a dry conical flask, dissolve the fatty acid (5 mmol) in 40 mL of anhydrous dichloromethane.
-
Add this compound (5 mmol) to the solution.
-
Add a catalytic amount of DMAP to the reaction mixture.
-
While stirring mechanically at room temperature, add DCC (5.5 mmol).
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).
-
Wash the filtrate successively with water (3 x 50 mL), 5% acetic acid (50 mL), and again with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane-ethyl acetate, 88:12 v/v).
-
Characterize the purified compound using spectroscopic methods (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry).[1]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized N-(4-Methoxybenzyl)butyl fatty acid amides
-
Bacterial and fungal strains (e.g., E. coli, A. tumefaciens, Alternaria sp., Rhizopus sp.)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal (e.g., Kanamycin/Amphotericin B) as a positive control.[1]
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of each microorganism (e.g., to 0.5 McFarland standard).
-
Add a standardized volume of the microbial inoculum to each well.
-
Include a positive control (broth with microorganism and standard antimicrobial), a negative control (broth with microorganism and no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Protocol 3: Determination of Minimum Killing Concentration (MKC)
This protocol is used to determine the minimum concentration of the compound required to kill the microorganism.
Materials:
-
Results from the MIC assay
-
Nutrient Agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)
Procedure:
-
Take an aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth.
-
Spread the aliquot onto a fresh agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MKC is the lowest concentration of the compound that results in no microbial growth on the agar plate.[1]
Visualizations
Synthesis of N-(4-Methoxybenzyl)butyl Fatty Acid Amides
Caption: General synthesis workflow for N-(4-Methoxybenzyl)butyl fatty acid amides.
Antimicrobial Screening Workflow
Caption: Workflow for determining the antimicrobial profile of synthesized compounds.
References
Application Notes and Protocols: Derivatization of N-(4-Methoxybenzyl)butan-1-amine for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-Methoxybenzyl)butan-1-amine serves as a versatile secondary amine scaffold for the synthesis of novel compound libraries. Its structure, featuring a flexible butyl chain and a methoxy-substituted benzyl group, presents multiple points for chemical modification. Derivatization of this core structure is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to develop new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document outlines detailed protocols for the derivatization of this compound and subsequent in vitro screening of the resulting compounds for potential cytotoxic activity against cancer cell lines.
Experimental Workflow
The overall workflow for the derivatization and biological screening of this compound is depicted below. This process begins with the synthesis of a diverse library of derivatives, followed by purification and characterization. The purified compounds are then subjected to in vitro biological assays to determine their activity, leading to the identification of potential lead compounds.
Figure 1: Experimental workflow for derivatization and screening.
Protocols: Synthesis of this compound Derivatives
The following protocols describe general procedures for the synthesis of N-acyl, N-sulfonyl, and N-carbamoyl derivatives of this compound.
Protocol 1: General Procedure for N-Acylation
This protocol details the reaction of this compound with various acyl chlorides to form the corresponding amides.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.
Protocol 2: General Procedure for N-Sulfonylation
This protocol describes the synthesis of sulfonamide derivatives from this compound and various sulfonyl chlorides. The general method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of anhydrous dichloromethane and anhydrous pyridine (2.0 eq.) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure N-sulfonyl derivative.
Protocol 3: General Procedure for Urea Synthesis
This protocol outlines the formation of N,N-disubstituted ureas by reacting this compound with isocyanates. The synthesis of urea derivatives can be achieved through an isocyanate intermediate, which reacts with an amine.[2]
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate, butyl isocyanate)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.
-
Add the isocyanate (1.05 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
If a precipitate forms, filter the solid product and wash with cold THF.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired urea derivative.
Figure 2: Synthetic derivatization pathways.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]
Materials:
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized derivatives of this compound
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
96-well plates, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives and doxorubicin in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The results of the cytotoxicity screening are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit the growth of HeLa cells by 50%.
| Compound ID | R Group | IC50 (µM) for HeLa Cells |
| Parent Compound | H | > 100 |
| Acyl Derivatives | ||
| NMB-AC-01 | -COCH3 | 85.2 |
| NMB-AC-02 | -COPh | 45.7 |
| NMB-AC-03 | -CO(4-ClPh) | 22.1 |
| Sulfonyl Derivatives | ||
| NMB-SO2-01 | -SO2CH3 | 70.3 |
| NMB-SO2-02 | -SO2Ph | 33.8 |
| NMB-SO2-03 | -SO2(4-MePh) | 28.5 |
| Urea Derivatives | ||
| NMB-UR-01 | -CONHPh | 15.4 |
| NMB-UR-02 | -CONH(4-FPh) | 9.8 |
| Positive Control | Doxorubicin | 0.8 |
Hypothetical Signaling Pathway
Many cytotoxic agents exert their effects by inducing apoptosis. A key signaling pathway involved in cell survival is the PI3K/AKT/mTOR pathway. The synthesized derivatives could potentially inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.
Figure 3: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Small Molecules
Introduction
High-throughput screening (HTS) is a fundamental technology in modern drug discovery and chemical biology, enabling the rapid evaluation of thousands to millions of compounds for their biological activity.[1][2] This process utilizes automation, miniaturization, and sensitive detection methods to identify "hits"—compounds that modulate a specific biological target or pathway.[1][3] These hits can then serve as starting points for further optimization in drug development programs.
While a specific high-throughput screening assay for "N-(4-Methoxybenzyl)butan-1-amine" is not available in the public scientific literature, this document provides a detailed, representative protocol for a common HTS application: a biochemical kinase inhibition assay. This protocol is intended to serve as a guide for researchers and scientists in drug development, illustrating the standard procedures and data presentation for such a screen. For the purpose of this guide, a hypothetical small molecule, designated "SM-HTS-X," will be used as the test compound.
HTS assays can be broadly categorized into two main types: biochemical assays and cell-based assays.[3][4]
-
Biochemical assays utilize purified components, such as enzymes and their substrates, to measure the direct effect of a compound on a molecular interaction.[5] Common biochemical assay formats include Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), Fluorescence Polarization (FP), and luminescence-based methods.[3][4]
-
Cell-based assays measure the effect of a compound on a cellular process or pathway within a living cell.[1] These can range from reporter gene assays, which measure the expression of a specific gene, to high-content imaging assays that analyze changes in cell morphology or protein localization.[4][6]
The following sections detail a representative protocol for a TR-FRET-based biochemical kinase assay, a common strategy for identifying kinase inhibitors.
Data Presentation: In Vitro Kinase Inhibition by SM-HTS-X
The primary goal of a screening campaign is to identify potent and selective modulators of the target. The data below is a hypothetical representation of results from a primary screen and subsequent selectivity profiling for the compound SM-HTS-X against a panel of kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| SM-HTS-X | Kinase A | TR-FRET | 50 |
| SM-HTS-X | Kinase B | FP | 750 |
| SM-HTS-X | Kinase C | AlphaScreen | >10,000 |
| Staurosporine (Control) | Kinase A | TR-FRET | 5 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a generic kinase signaling pathway that is often a target in drug discovery and the automated workflow for a high-throughput screening campaign designed to find inhibitors of this pathway.
References
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 6. nuvisan.com [nuvisan.com]
Experimental Protocol for N-Alkylation of 4-Methoxybenzylamine with a Butyl Group
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the N-alkylation of 4-methoxybenzylamine with a butyl group via two common methods: direct alkylation using butyl bromide and reductive amination with butyraldehyde. The protocols include reagent lists, step-by-step procedures, safety precautions, and data presentation guidelines to ensure reproducibility and accurate results.
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse chemical entities in drug discovery and development. 4-Methoxybenzylamine is a common building block, and its N-alkylation can significantly alter the pharmacological properties of a parent molecule. This application note details two reliable methods for the synthesis of N-butyl-4-methoxybenzylamine: direct N-alkylation and reductive amination. Direct alkylation offers a straightforward approach, while reductive amination provides an alternative that can minimize over-alkylation byproducts.
Materials and Methods
Materials
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Supplier | Purity | CAS No. |
| 4-Methoxybenzylamine | Sigma-Aldrich | 98% | 2393-23-9 |
| Butyl bromide | Alfa Aesar | 99% | 109-65-9 |
| Potassium carbonate (K₂CO₃) | Fisher Scientific | ≥99% | 584-08-7 |
| Acetonitrile (ACN) | VWR | HPLC Grade | 75-05-8 |
| Butyraldehyde | TCI Chemicals | >98% | 123-72-8 |
| Sodium triacetoxyborohydride (STAB) | Oakwood Chemical | 97% | 56553-60-7 |
| Dichloromethane (DCM) | EMD Millipore | ≥99.8% | 75-09-2 |
| Ethyl acetate (EtOAc) | Sigma-Aldrich | ≥99.5% | 141-78-6 |
| Hexanes | Fisher Scientific | ACS Grade | 110-54-3 |
| Anhydrous magnesium sulfate (MgSO₄) | Acros Organics | 97% | 7487-88-9 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | N/A | 144-55-8 |
| Brine (saturated aqueous NaCl) | Prepared in-house | N/A | 7647-14-5 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Experimental Protocols
Method 1: Direct N-Alkylation with Butyl Bromide
This protocol describes the direct alkylation of 4-methoxybenzylamine with butyl bromide using potassium carbonate as the base.
Reaction Scheme:
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (1.37 g, 10.0 mmol, 1.0 eq).
-
Add anhydrous acetonitrile (40 mL) to dissolve the amine.
-
Add potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq) to the solution.
-
Add butyl bromide (1.2 mL, 1.51 g, 11.0 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with 0-15% ethyl acetate in hexanes) to afford the pure N-butyl-4-methoxybenzylamine.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume (mL) | Mass (g) |
| 4-Methoxybenzylamine | 137.18 | 10.0 | 1.0 | ~1.3 | 1.37 |
| Butyl bromide | 137.02 | 11.0 | 1.1 | 1.2 | 1.51 |
| Potassium carbonate | 138.21 | 20.0 | 2.0 | N/A | 2.76 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| N-butyl-4-methoxybenzylamine | 193.29 | 1.93 | - | - |
Method 2: Reductive Amination with Butyraldehyde
This protocol details the N-alkylation of 4-methoxybenzylamine with butyraldehyde via reductive amination using sodium triacetoxyborohydride. This method is often preferred to avoid the formation of dialkylated byproducts.[1]
Reaction Scheme:
Procedure:
-
To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzylamine (1.37 g, 10.0 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (40 mL) and stir until the amine is fully dissolved.
-
Add butyraldehyde (1.0 mL, 0.80 g, 11.0 mmol, 1.1 eq) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with 0-15% ethyl acetate in hexanes) to afford the pure N-butyl-4-methoxybenzylamine.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume (mL) | Mass (g) |
| 4-Methoxybenzylamine | 137.18 | 10.0 | 1.0 | ~1.3 | 1.37 |
| Butyraldehyde | 72.11 | 11.0 | 1.1 | 1.0 | 0.80 |
| Sodium triacetoxyborohydride | 211.94 | 12.0 | 1.2 | N/A | 2.54 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| N-butyl-4-methoxybenzylamine | 193.29 | 1.93 | - | - |
Safety Precautions
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
4-Methoxybenzylamine: Corrosive. Causes severe skin burns and eye damage.[2][3]
-
Butyl bromide: Flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[4][5][6][7]
-
Potassium carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10][11][12]
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[13][14][15][16][17]
-
Butyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.[18][19][20][21][22]
-
Sodium triacetoxyborohydride: In contact with water, releases flammable gases. Causes skin burns and eye damage.[1][23][24][25][26]
-
Dichloromethane: Causes skin and eye irritation. Suspected of causing cancer. May cause drowsiness or dizziness.[27][28][29][30][31]
Visualizations
Caption: Experimental workflow for direct N-alkylation.
Caption: Experimental workflow for reductive amination.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Methoxybenzylamine 98 2393-23-9 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. ineos.com [ineos.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. enartis.com [enartis.com]
- 13. liverpool.ac.uk [liverpool.ac.uk]
- 14. tedpella.com [tedpella.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.com [fishersci.com]
- 17. static.mercateo.com [static.mercateo.com]
- 18. download.basf.com [download.basf.com]
- 19. chemos.de [chemos.de]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. fishersci.com [fishersci.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. fishersci.com [fishersci.com]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 27. carlroth.com [carlroth.com]
- 28. carlroth.com:443 [carlroth.com:443]
- 29. fishersci.com [fishersci.com]
- 30. chemos.de [chemos.de]
- 31. media.laballey.com [media.laballey.com]
Application Notes & Protocols: N-(4-Methoxybenzyl)butan-1-amine in the Preparation of Fatty Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid amides (FAAs) are a class of lipid molecules with diverse biological activities, playing significant roles in signaling pathways and cellular processes. The synthesis of novel FAAs is a key area of interest in drug discovery and development for targeting various physiological and pathological conditions. N-(4-Methoxybenzyl)butan-1-amine is a secondary amine that can be utilized in the synthesis of N-substituted fatty acid amides. The incorporation of the N-butyl and N-(4-methoxybenzyl) groups can modulate the lipophilicity, metabolic stability, and target-binding affinity of the resulting FAA.
These application notes provide detailed protocols for the synthesis of fatty acid amides using this compound, leveraging established amide bond formation methodologies. While direct literature on the use of this specific secondary amine is limited, the following protocols are adapted from well-established procedures for primary and secondary amines.
General Principles of Amide Synthesis
The formation of an amide bond between a carboxylic acid (fatty acid) and an amine can be achieved through several synthetic routes. Direct amidation by heating the fatty acid and the amine is often inefficient and requires high temperatures. More common and efficient methods involve the activation of the carboxylic acid. Key strategies include:
-
Conversion to Acyl Chlorides: The fatty acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine.
-
Use of Coupling Agents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt), facilitate the direct coupling of the fatty acid and the amine under milder conditions.
Secondary amines, such as this compound, are generally less nucleophilic than primary amines due to steric hindrance. Therefore, reactions may require longer reaction times, higher temperatures, or the use of highly reactive acylating agents or efficient coupling systems.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Methoxybenzyl)-N-butanoyl-undec-10-enamide via Acyl Chloride
This protocol involves the initial conversion of the fatty acid to its corresponding acyl chloride, followed by reaction with this compound.
Step 1: Synthesis of Undec-10-enoyl chloride
-
To a solution of undec-10-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude undec-10-enoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(4-Methoxybenzyl)-N-butanoyl-undec-10-enamide
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the freshly prepared undec-10-enoyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: DCC/DMAP Mediated Synthesis of N-(4-Methoxybenzyl)-N-oleoylamide
This protocol utilizes a carbodiimide coupling agent for direct amide bond formation.
-
In a dry round-bottom flask, dissolve oleic acid (1.0 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 24-48 hours, monitoring the reaction progress by TLC.
-
A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with cold DCM.
-
Wash the filtrate sequentially with 5% acetic acid and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of fatty acid amides using the related primary amine, 4-methoxybenzylamine, which can serve as a benchmark.[1] Yields for the secondary amine this compound may vary and optimization of reaction conditions is recommended.
| Fatty Acid | Amine | Coupling Method | Product | Yield (%) | Melting Point (°C) |
| Undec-10-enoic acid | 4-Methoxybenzylamine | DCC/DMAP | N-(4-methoxybenzyl)undec-10-enamide | 90% | 91 °C |
| Ricinoleic acid | 4-Methoxybenzylamine | DCC/DMAP | (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | 84% | 73 °C |
| Oleic acid | 4-Methoxybenzylamine | DCC/DMAP | N-(4-methoxybenzyl)oleamide | 88% | 81 °C |
Visualizations
General Workflow for Fatty Acid Amide Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-Methoxybenzyl)butan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(4-Methoxybenzyl)butan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 4-methoxybenzaldehyde (p-anisaldehyde) with butan-1-amine (n-butylamine). This one-pot reaction involves the formation of an intermediate imine which is subsequently reduced to the desired secondary amine.
Q2: What are the potential side products in this synthesis?
A2: The primary side products of concern are:
-
Tertiary Amine (Over-alkylation product): The secondary amine product can react with another molecule of 4-methoxybenzaldehyde to form N,N-bis(4-methoxybenzyl)butan-1-amine.
-
4-Methoxybenzyl alcohol: The reducing agent can directly reduce the starting aldehyde, 4-methoxybenzaldehyde, to the corresponding alcohol.
-
Unreacted Starting Materials: Residual 4-methoxybenzaldehyde and butan-1-amine may also be present as impurities.
Q3: Which reducing agent is best for this reaction?
A3: The choice of reducing agent significantly impacts the yield and purity of the final product.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and high selectivity for the imine over the aldehyde, which minimizes the formation of 4-methoxybenzyl alcohol and allows for a one-pot procedure.
-
Catalytic hydrogenation can also provide high to quantitative yields and may reduce the formation of the tertiary amine byproduct.
-
Sodium borohydride (NaBH₄) is a more powerful and less expensive reducing agent, but it can also reduce the starting aldehyde. Therefore, it is best used in a two-step process where the imine is formed first, followed by the addition of the reducing agent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde and the appearance of the product spot will indicate the progression of the reaction.
Q5: What is the best method for purifying the final product?
A5: The crude product can be purified by several methods:
-
Acid-Base Extraction: This technique separates the basic amine product from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated amine. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.
-
Flash Column Chromatography: This is a highly effective method for removing a wide range of impurities. To prevent the amine product from tailing on the acidic silica gel, it is recommended to add a small amount of triethylamine (0.5-2%) to the eluent or use deactivated silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of this compound | Incomplete imine formation. | Ensure anhydrous reaction conditions as water can inhibit imine formation. The use of a dehydrating agent like molecular sieves can be beneficial. |
| Inefficient reduction of the imine. | Choose an appropriate reducing agent and ensure it is added in the correct stoichiometric amount. For less reactive imines, a stronger reducing agent might be necessary, or the reaction temperature could be increased. | |
| Reduction of the starting aldehyde to 4-methoxybenzyl alcohol. | Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which preferentially reduces the imine over the aldehyde. Alternatively, perform the reaction in two steps: first, ensure complete imine formation, then add the reducing agent. | |
| High Percentage of Tertiary Amine Byproduct | The secondary amine product is reacting with the starting aldehyde. | Use a slight excess of the primary amine (butan-1-amine) to outcompete the secondary amine product for reaction with the aldehyde. Alternatively, perform the reaction in a two-step manner, ensuring the complete consumption of the aldehyde during imine formation before adding the reducing agent. |
| Product is difficult to purify by column chromatography (streaking on TLC) | The basic amine product is interacting with the acidic silica gel. | Add a small amount of triethylamine (0.5-2%) to the eluent system to neutralize the acidic sites on the silica gel. Alternatively, use a less acidic stationary phase like alumina or commercially available amine-functionalized silica. |
| Reaction is slow or does not go to completion | The imine formation is slow, which can be the case with some aromatic aldehydes. | Adding a catalytic amount of a weak acid, such as acetic acid, can catalyze the imine formation. |
Data Presentation
Table 1: Comparison of Reductive Amination Methods for the Synthesis of this compound
| Method | Reducing Agent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| One-Pot Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 85-95% (expected) | High selectivity, mild reaction conditions, one-pot procedure. | Higher cost compared to NaBH₄. |
| Two-Step Reductive Amination | Sodium Borohydride (NaBH₄) | 70-85% (expected) | Low cost, powerful reducing agent. | Less selective (can reduce aldehyde), requires a two-step procedure for best results. |
| Catalytic Hydrogenation | H₂ with Co-based catalyst | 72-96%[1] | High to quantitative yields, potentially less tertiary amine formation. | Requires specialized equipment for handling hydrogen gas under pressure. |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) and butan-1-amine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20%) containing 1% triethylamine.
Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
-
Imine Formation: Dissolve 4-methoxybenzaldehyde (1.0 eq) and butan-1-amine (1.2 eq) in methanol. Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.
Protocol 3: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reactor, combine 4-methoxybenzaldehyde (1.0 eq), butan-1-amine (1.2 eq), a suitable solvent (e.g., methanol or ethanol), and a cobalt-based catalyst (e.g., Co-Mel/SiO₂-4, 3 mol%).
-
Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to 100-150 bar.[1] Heat the reaction mixture to 100-150 °C and stir for the required time (typically several hours).[1]
-
Work-up: After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for reductive amination.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of N-(4--Methoxybenzyl)butan-1-amine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of "N-(4-Methoxybenzyl)butan-1-amine" using column chromatography. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product is not eluting from the column or is eluting very slowly. | 1. Inappropriate Solvent System: The mobile phase is not polar enough to displace the basic amine from the acidic silica gel.[1] 2. Strong Interaction with Silica Gel: The secondary amine is strongly adsorbed onto the acidic silanol groups of the stationary phase.[2] | 1. Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase (e.g., hexane/ethyl acetate). For highly polar compounds, a system like methanol/dichloromethane might be necessary.[3] 2. Deactivate Silica Gel: Add a small amount of a basic modifier, such as 1-3% triethylamine (TEA), to the mobile phase to neutralize the acidic sites on the silica gel.[4][5] This will reduce the strong interaction and allow the amine to elute. 3. Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina for the purification of amines.[2][6] |
| Product is eluting with significant tailing (asymmetrical peak). | 1. Acid-Base Interaction: The basic amine is interacting strongly and non-uniformly with the acidic silica gel.[2] 2. Column Overloading: Too much crude product has been loaded onto the column for its size. | 1. Add a Basic Modifier: Incorporate 1-3% triethylamine (TEA) into the eluent to minimize the acid-base interactions causing tailing.[4] 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general guideline is to use 20-50 times the weight of silica gel to the sample weight.[1] |
| Poor separation of the product from impurities. | 1. Inappropriate Solvent System: The chosen mobile phase does not provide adequate resolution between the target compound and impurities. 2. Column Packed Improperly: The column may have channels or cracks, leading to a non-uniform flow of the mobile phase. | 1. Optimize Solvent System via TLC: Before running the column, test various solvent systems using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value between 0.2 and 0.4.[7] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help in separating compounds with close Rf values.[4] 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. |
| Product appears to be decomposing on the column. | 1. Acid Sensitivity: The amine may be sensitive to the acidic nature of the silica gel, leading to degradation.[5] | 1. Deactivate the Silica Gel: Flush the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[4] 2. Use an Alternative Stationary Phase: Employ a less acidic stationary phase such as florisil or alumina.[2] 3. Work Quickly: Do not let the compound remain on the column for an extended period. |
| Crude product is not soluble in the elution solvent. | 1. Poor Solubility: The chosen mobile phase is a poor solvent for the crude mixture. | 1. Use a "Dry Loading" Technique: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of the column.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A good starting point for N-substituted benzylamines is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[3][8] It is crucial to first determine the optimal ratio using Thin Layer Chromatography (TLC). Aim for a solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound.[7] Given the basic nature of the amine, adding 1% triethylamine (TEA) to the eluent is highly recommended to prevent peak tailing.[4][5]
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound contains a benzene ring, it should be visible under a UV lamp (254 nm). Additionally, you can use a potassium permanganate (KMnO₄) stain, which is a general stain for organic compounds, or a ninhydrin stain, which is specific for amines (though it works best for primary and secondary amines).
Q3: Why is triethylamine (TEA) often added to the mobile phase when purifying amines?
A3: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[2] Basic compounds like amines can interact strongly with these acidic sites via acid-base interactions, leading to poor elution, significant peak tailing, and in some cases, irreversible adsorption or degradation of the compound.[5] Triethylamine is a volatile base that is added to the mobile phase to neutralize these acidic silanol groups, thereby minimizing these unwanted interactions and allowing the amine to travel through the column more smoothly, resulting in better peak shape and recovery.[4][6]
Q4: Can I use an alternative to silica gel for the purification?
A4: Yes, if your compound is particularly sensitive to the acidity of silica gel, you can use other stationary phases. Neutral or basic alumina is a common alternative for the purification of basic compounds like amines.[2][6] Florisil is another mild, neutral medium that can be effective.[2]
Q5: What is "dry loading" and when should I use it?
A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[4] This is particularly useful when the crude product has poor solubility in the initial, less polar mobile phase. To dry load, dissolve your sample in a minimal amount of a volatile solvent, mix it with a small portion of silica gel to form a slurry, and then evaporate the solvent until a dry, free-flowing powder is obtained. This powder is then carefully added to the top of the packed column.[4]
Experimental Protocol
This section provides a detailed methodology for the purification of this compound by flash column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp and/or appropriate TLC stain (e.g., potassium permanganate)
-
Rotary evaporator
2. Preparation of the Mobile Phase:
-
Prepare a stock solution of the desired mobile phase. Based on preliminary TLC analysis, a starting system could be 10% ethyl acetate in hexane.
-
To this solvent mixture, add triethylamine to a final concentration of 1% (v/v). For example, to 990 mL of your hexane/ethyl acetate mixture, add 10 mL of TEA.
3. Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane with 1% TEA). The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached (typically 20-50 times the weight of the crude sample).
-
Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample loading.
-
Continuously drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks. Apply gentle pressure to the top of the column (using a pump or bulb) to achieve a steady flow rate (flash chromatography).
-
Start with a low polarity mobile phase and, if necessary, gradually increase the polarity by increasing the percentage of ethyl acetate in hexane (gradient elution).
6. Monitoring the Separation:
-
Monitor the elution of the compound by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp or with a stain.
-
Combine the fractions that contain the pure product.
7. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for amine purification.
Experimental Workflow
Caption: Experimental workflow for column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Common impurities in the synthesis of "N-(4-Methoxybenzyl)butan-1-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Methoxybenzyl)butan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 4-methoxybenzaldehyde with butan-1-amine. This reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: What are the primary impurities I should expect in the synthesis of this compound via reductive amination?
A2: The common impurities can be categorized as starting materials, intermediates, and side-products. These include:
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Unreacted Starting Materials: 4-methoxybenzaldehyde and butan-1-amine.
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Intermediate: The N-(4-methoxybenzylidene)butan-1-imine. Incomplete reduction can lead to its presence in the final product.[1][2]
-
Side-Products:
-
4-Methoxybenzyl alcohol: This results from the reduction of the starting aldehyde, 4-methoxybenzaldehyde, by the reducing agent.[1]
-
N,N-bis(4-methoxybenzyl)butan-1-amine (Tertiary Amine): This "over-alkylation" product can form when the secondary amine product reacts further with another molecule of 4-methoxybenzaldehyde and is subsequently reduced.[1][3]
-
Q3: How can I purify the crude this compound?
A3: The purification of this compound can be achieved through several methods:
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Acid-Base Extraction: As an amine, the product is basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl) to separate it from non-basic impurities. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is re-extracted into an organic solvent.
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from starting materials and side-products. A silica gel column is typically used with a gradient of ethyl acetate in hexanes or petroleum ether.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete imine formation. | Ensure the reaction is stirred for an adequate amount of time before adding the reducing agent. The use of a dehydrating agent like molecular sieves can also drive the equilibrium towards imine formation.[1] |
| Inactive or inappropriate reducing agent. | Test the activity of the reducing agent on a simple ketone. Consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) which preferentially reduces the iminium ion.[1] | |
| Significant amount of 4-methoxybenzyl alcohol impurity | The reducing agent is too strong and is reducing the aldehyde before imine formation. | Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][3] These reagents are less likely to reduce the starting aldehyde. |
| The reducing agent was added too early. | Allow sufficient time for the imine to form before adding the reducing agent. Monitoring the reaction by TLC can help determine the optimal time for addition.[1] | |
| Presence of N-(4-methoxybenzylidene)butan-1-imine in the product | Incomplete reduction of the imine. | Increase the amount of the reducing agent or extend the reaction time. Ensure the reducing agent is added in portions to maintain its activity.[2] |
| The reducing agent has decomposed. | Use a fresh batch of the reducing agent. | |
| Significant amount of tertiary amine (over-alkylation) impurity | The secondary amine product is more nucleophilic than the starting primary amine. | Use a stoichiometric amount of the amine or a slight excess of the aldehyde. A stepwise procedure, where the imine is formed and then reduced, can also minimize this side reaction.[1] |
Experimental Protocol: Reductive Amination of 4-Methoxybenzaldehyde with Butan-1-amine
Materials:
-
4-Methoxybenzaldehyde
-
Butan-1-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
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1M Sodium Hydroxide (NaOH)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add butan-1-amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Separate the organic layer and wash it with 1M HCl.
-
Combine the aqueous layers and basify with 1M NaOH to a pH > 10.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and common side reactions.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1-amine"
This guide provides troubleshooting advice and frequently asked questions for the reductive amination synthesis of N-(4-Methoxybenzyl)butan-1-amine. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low conversion of my starting materials, 4-methoxybenzaldehyde and butan-1-amine. What are the likely causes?
Low conversion in reductive amination can stem from several factors. The most common issues are related to inefficient imine formation, the choice and quality of the reducing agent, or suboptimal reaction conditions. Incomplete formation of the intermediate imine is a frequent bottleneck. This equilibrium can be shifted towards the imine by removing water as it is formed, for instance, by using a dehydrating agent like molecular sieves or through azeotropic distillation.[1]
Additionally, the selection of the reducing agent is critical. A strong reducing agent such as sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to 4-methoxybenzyl alcohol, thus lowering the yield of the desired amine.[2] It is often preferable to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), as these reagents preferentially reduce the iminium ion over the carbonyl group.[2] Finally, the reaction pH is crucial; a mildly acidic environment (pH 4-6) generally favors imine formation.[3]
Q2: My main impurity is 4-methoxybenzyl alcohol. How can I prevent its formation?
The formation of 4-methoxybenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde, 4-methoxybenzaldehyde, before it can react with butan-1-amine to form the imine. To mitigate this, consider the following:
-
Choice of Reducing Agent: Switch to a milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce aldehydes and ketones compared to sodium borohydride (NaBH₄).[2]
-
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step approach. First, allow the imine to form completely by stirring 4-methoxybenzaldehyde and butan-1-amine together, often with a dehydrating agent. Monitor the reaction by TLC or NMR to confirm the disappearance of the aldehyde. Once imine formation is complete, then add the reducing agent.[4]
-
pH Control: Ensure the reaction is not too acidic. While mild acidity promotes imine formation, highly acidic conditions can accelerate the reduction of the aldehyde.
Q3: I am seeing a significant amount of a higher molecular weight side product, likely from over-alkylation. How can I minimize this?
Over-alkylation occurs when the desired product, the secondary amine this compound, which is also a nucleophile, reacts further with another molecule of 4-methoxybenzaldehyde to form a tertiary amine. To suppress this side reaction:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the butan-1-amine to the 4-methoxybenzaldehyde. This ensures that the aldehyde is the limiting reagent and is consumed before it can react with the product amine.
-
Slow Addition: Adding the reducing agent slowly to the reaction mixture can help to reduce the newly formed imine quickly, thereby minimizing the concentration of the product amine available to react further.
-
Stepwise Imine Formation: Pre-forming the imine and then adding the reducing agent can also help control the reaction and prevent over-alkylation.[4]
Q4: How do I choose the optimal reducing agent for this transformation?
The choice of reducing agent is critical for a successful reductive amination. Here is a comparison of common choices:
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions over carbonyls. Effective in a one-pot procedure. Tolerates a wide range of functional groups. | Water-sensitive; reactions are typically performed in anhydrous solvents like DCE, DCM, or THF. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at mildly acidic pH. Not water-sensitive and can be used in protic solvents like methanol. | Highly toxic and can release hydrogen cyanide gas, especially under acidic conditions. Requires careful handling and disposal. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde. Often requires a two-step procedure where the imine is pre-formed. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" reducing agent with high atom economy. | May require specialized high-pressure equipment. The catalyst can sometimes be deactivated by the amine.[5] |
For the synthesis of this compound, sodium triacetoxyborohydride is often the preferred reagent due to its high selectivity and operational simplicity in a one-pot reaction.[6]
Q5: What are the best practices for purifying the final product, this compound?
The purification of the product amine often involves separating it from unreacted starting materials, the reducing agent byproducts, and any side products.
-
Acid-Base Extraction: Since the product is a basic amine, it can be separated from non-basic impurities through an acid-base extraction. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the free amine back into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient to remove all impurities, silica gel column chromatography is a common purification method. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the silica gel) is often effective.
-
Distillation: If the product is a liquid and thermally stable, bulb-to-bulb distillation under reduced pressure can be an effective purification method for removing non-volatile impurities.[1]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general and often high-yielding method for the synthesis of this compound.
Materials:
-
4-Methoxybenzaldehyde
-
Butan-1-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (1.0 equiv).
-
Dissolve the aldehyde in an anhydrous solvent such as DCE or DCM.
-
Add butan-1-amine (1.0-1.2 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the stirred mixture. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for Reductive Amination
| Parameter | Typical Range/Value | Notes |
| Temperature | Room Temperature (20-25 °C) | Some less reactive substrates may require gentle heating. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Solvent | DCE, DCM, THF, MeOH | Choice depends on the reducing agent. NaBH(OAc)₃ works well in chlorinated solvents. |
| pH | 4 - 6 | Mildly acidic conditions favor imine formation. Acetic acid can be used as a catalyst if needed. |
| Stoichiometry | Aldehyde (1.0 eq), Amine (1.0-1.2 eq), Reducing Agent (1.2-1.5 eq) | A slight excess of the amine can help drive the reaction to completion. |
Visualizations
Caption: Reaction pathway for the reductive amination of 4-methoxybenzaldehyde with butan-1-amine.
Caption: A workflow for troubleshooting low conversion in the synthesis of this compound.
Caption: Relationships between key parameters affecting the yield of reductive amination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Side products of "N-(4-Methoxybenzyl)butan-1-amine" synthesis and their identification
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Methoxybenzyl)butan-1-amine. It provides troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis, with a focus on the identification and management of side products.
Troubleshooting Guide: Side Product Identification and Resolution
The primary synthesis route to this compound is the reductive amination of p-anisaldehyde with n-butylamine. While this is a robust reaction, the formation of side products can complicate purification and reduce yield. The table below summarizes the most common side products, their likely causes, and methods for their identification and removal.
| Side Product | Potential Cause | Identification Methods | Resolution |
| Unreacted p-Anisaldehyde | Incomplete reaction; insufficient reducing agent. | TLC, GC-MS, 1H NMR (aldehyde proton at ~9.8 ppm). | - Ensure a slight excess of the amine and reducing agent.- Increase reaction time.- Purification via column chromatography. |
| Unreacted n-Butylamine | Use of a large excess of the amine. | TLC (ninhydrin stain), GC-MS. | - Use a smaller excess of the amine (e.g., 1.1-1.2 equivalents).- Remove by acidic wash during workup. |
| N,N-Dibutyl-N-(4-methoxybenzyl)amine (Tertiary Amine) | Over-alkylation of the desired secondary amine product. This is more likely if the imine is not allowed to form completely before the addition of the reducing agent. | GC-MS (higher molecular weight peak), 1H NMR (absence of N-H proton, more complex aliphatic signals). | - Stepwise procedure: allow imine to form completely before adding the reducing agent.[1]- Use a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3).- Purification via column chromatography or crystallization of the desired secondary amine as a salt.[2] |
| Bis(4-methoxybenzyl)amine | Presence of 4-methoxybenzylamine as an impurity in the starting materials or formed in situ, which then reacts with p-anisaldehyde. | GC-MS (M+ at m/z 257)[3], 1H NMR (characteristic singlet for the two benzyl CH2 groups and a single methoxy signal).[4] | - Ensure the purity of starting materials.- Purification via column chromatography. |
| p-Methoxybenzyl alcohol | Reduction of unreacted p-anisaldehyde by the reducing agent. More common with strong reducing agents like NaBH4 if the imine formation is slow. | TLC, GC-MS, 1H NMR (benzyl alcohol CH2 signal around 4.6 ppm). | - Use a reducing agent that is more selective for the imine, such as NaBH3CN or NaBH(OAc)3.- Ensure complete imine formation before adding the reducing agent. |
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives a low yield of the desired product. What are the common causes?
A1: Several factors can contribute to a low yield:
-
Inefficient Imine Formation: The initial formation of the imine from p-anisaldehyde and n-butylamine is crucial. This step is often catalyzed by mild acid. Ensure your reaction conditions facilitate imine formation, which can be monitored by TLC or 1H NMR. Some aromatic aldehydes can be stubborn in forming imines.
-
Choice of Reducing Agent: While sodium borohydride (NaBH4) can be used, it can also reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are often more effective as they are more selective for the reduction of the intermediate iminium ion over the aldehyde.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The reaction temperature and time should also be optimized.
Q2: I am observing a significant amount of a higher molecular weight byproduct in my GC-MS analysis. What is it likely to be and how can I avoid it?
A2: A common higher molecular weight byproduct is the tertiary amine, N,N-dibutyl-N-(4-methoxybenzyl)amine, resulting from over-alkylation of your desired secondary amine product. To minimize its formation, it is advisable to perform the reaction in a stepwise manner. First, allow the imine to form completely by stirring the p-anisaldehyde and n-butylamine together (often with a catalytic amount of acetic acid) for a period before introducing the reducing agent. This reduces the concentration of the reactive primary amine available for a second alkylation.
Q3: How can I effectively purify my this compound from the side products?
A3: A combination of techniques is often most effective:
-
Acid-Base Extraction: This is a good first step to separate the basic amine products from non-basic impurities like unreacted aldehyde and p-methoxybenzyl alcohol. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., 1M HCl). The amines will move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH), and the amines are extracted back into an organic solvent.
-
Flash Column Chromatography: This is a highly effective method for separating the desired secondary amine from the tertiary amine byproduct and other impurities. Using silica gel treated with triethylamine or using a gradient elution system can improve separation.[5]
-
Crystallization: The desired secondary amine can often be selectively crystallized, sometimes after conversion to a salt (e.g., hydrochloride salt), to achieve high purity.[2]
Experimental Protocols
General Procedure for Reductive Amination
To a solution of p-anisaldehyde (1.0 eq.) in an appropriate solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added n-butylamine (1.1-1.2 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC. Once the formation of the imine is deemed complete, the reducing agent (e.g., NaBH4, NaBH(OAc)3, or NaBH3CN; 1.2-1.5 eq.) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (typically 12-24 hours).
The reaction is quenched by the addition of water or a basic solution (e.g., saturated NaHCO3 solution). The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified.
Identification of Side Products by GC-MS
A small aliquot of the crude reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and injected into the GC-MS.
-
Expected Retention Times: Unreacted starting materials will typically have the shortest retention times, followed by the desired product, and then the higher molecular weight side products.
-
Mass Spectra:
Identification of Side Products by 1H NMR
The crude product is dissolved in a suitable deuterated solvent (e.g., CDCl3).
-
This compound: Look for characteristic signals for the butyl group, the methoxy group (singlet at ~3.8 ppm), the benzyl CH2 (singlet at ~3.7 ppm), and the aromatic protons. A broad singlet for the N-H proton should also be present.
-
p-Anisaldehyde: A characteristic singlet for the aldehyde proton will be present downfield (~9.8 ppm).
-
N,N-Dibutyl-N-(4-methoxybenzyl)amine: The N-H proton signal will be absent. The signals for the butyl groups will be more complex and integrate to 18 protons.
-
Bis(4-methoxybenzyl)amine: A sharp singlet for the two equivalent benzyl CH2 groups and a singlet for the two equivalent methoxy groups will be observed.[4]
-
p-Methoxybenzyl alcohol: A singlet for the benzyl CH2 group will appear around 4.6 ppm, and a broad singlet for the -OH proton will be present.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bis-(4-methoxybenzyl)amine, CAS No. 17061-62-0 - iChemical [ichemical.com]
- 5. biotage.com [biotage.com]
- 6. spectrabase.com [spectrabase.com]
Technical Support Center: Improving the Purity of Crude "N-(4-Methoxybenzyl)butan-1-amine"
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude N-(4-Methoxybenzyl)butan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route, which is commonly a reductive amination between 4-methoxybenzaldehyde and butan-1-amine.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Residual 4-methoxybenzaldehyde and butan-1-amine.
-
Intermediate Species: The corresponding imine intermediate if the reduction step is incomplete.[2][3]
-
Side-Products:
-
Tertiary Amine: Over-alkylation can lead to the formation of N-butyl-N,N-bis(4-methoxybenzyl)amine.
-
Alcohol: Reduction of the starting aldehyde can produce 4-methoxybenzyl alcohol.
-
-
Reagent and Solvent Residues: Residual reducing agents (e.g., borohydride salts) and solvents used in the reaction and workup.[2]
Q2: What are the most effective methods for purifying crude this compound?
A2: The choice of purification method depends on the specific impurities present, the scale of the reaction, and the desired final purity. The most common and effective techniques are:
-
Flash Column Chromatography: A highly versatile method for separating the target amine from a wide range of impurities, including starting materials and side-products.[4][5] Special considerations are needed for amines to prevent poor separation.[4][6]
-
Acid-Base Extraction: A scalable and cost-effective liquid-liquid extraction technique that leverages the basicity of the amine to separate it from neutral or acidic impurities.[7]
-
Distillation: Suitable for purifying the amine if it is a thermally stable liquid and the impurities have significantly different boiling points. Vacuum distillation is often required to lower the boiling point and prevent decomposition.[7][8]
-
Recrystallization as a Salt: The free amine can be converted into a crystalline salt (e.g., hydrochloride salt), which can then be purified by recrystallization.[7][8] This is particularly effective for removing non-basic, soluble impurities. The pure free amine can be recovered by neutralization.[8]
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended to accurately determine the purity of the final product:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess the number of components in your sample and monitor the progress of a purification process like column chromatography.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for confirming the identity of the desired product and can be used to identify and quantify impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive techniques used to detect and identify the product and even trace amounts of impurities by their mass-to-charge ratio.[7]
Troubleshooting Guides
Column Chromatography Issues
-
Q: Why is my product streaking or tailing on the silica gel column/TLC plate?
-
A: Basic amines like this compound often interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor separation.[4][6] To resolve this, add a small amount of a competing base, such as 0.5-2% triethylamine (TEA), to your eluent system (e.g., Hexane/Ethyl Acetate).[4][10] Alternatively, you can use a different stationary phase like amine-functionalized silica or basic alumina.[4]
-
-
Q: My product is not eluting from the column, even with a high polarity eluent. What should I do?
-
A: This indicates very strong binding to the silica gel. Ensure that you have added a competing amine like triethylamine to your mobile phase. If you have already done so, you may need to switch to a more polar solvent system that still includes TEA, such as dichloromethane/methanol with 1% TEA.
-
Acid-Base Extraction Issues
-
Q: An emulsion formed during the extraction and the layers will not separate. How can I break it?
-
A: Emulsions are common during the workup of amine reactions. To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite. Allowing the mixture to stand for an extended period may also help.
-
-
Q: My product recovery is very low after the acid-base extraction. What went wrong?
-
A: Low recovery can be due to several factors. First, ensure the pH was sufficiently acidic (pH < 2) during the acid wash to fully protonate your amine and transfer it to the aqueous layer. Second, confirm the pH was sufficiently basic (pH > 10) during basification to fully deprotonate the amine salt back to the free base.[5] Finally, perform multiple (at least 3) extractions with the organic solvent at each stage to ensure complete transfer of the compound between phases.
-
Recrystallization and Distillation Issues
-
Q: I've formed the hydrochloride salt, but it oiled out instead of crystallizing. What can I do?
-
A: "Oiling out" occurs when the solute is not soluble enough in the hot solvent or comes out of solution above its melting point. Try using a different solvent or a solvent mixture for recrystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal can help induce crystallization.
-
-
Q: My product appears to be decomposing during distillation, even under vacuum. How can I avoid this?
-
A: If the amine is not thermally stable at the required temperature, distillation may not be a suitable method. Ensure your vacuum is as high as possible to lower the boiling point. A short-path distillation apparatus (like a Kugelrohr or bulb-to-bulb setup) minimizes the time the compound spends at high temperatures and can be effective.[8] If decomposition persists, you must use a non-thermal purification method like column chromatography or acid-base extraction.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Principle of Separation | Best For Removing... | Pros | Cons |
| Flash Column Chromatography | Differential adsorption onto a solid phase (e.g., silica gel) | Structurally similar impurities, starting materials, side-products | High resolution, applicable to a wide range of impurities | Can be slow, requires significant solvent, potential for product loss on column |
| Acid-Base Extraction | Partitioning between immiscible aqueous and organic phases based on pH-dependent solubility | Neutral and acidic impurities (e.g., 4-methoxybenzaldehyde, 4-methoxybenzyl alcohol) | Scalable, rapid, inexpensive, good for initial bulk purification | Ineffective for removing other basic impurities, can lead to emulsions |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure | Non-volatile impurities and solvents with very different boiling points | Excellent for removing non-volatile residues, can yield very pure product | Requires product to be thermally stable, not effective for separating compounds with close boiling points |
| Recrystallization as a Salt | Purification of a crystalline solid based on differences in solubility | Soluble impurities after converting the amine to a solid salt (e.g., hydrochloride) | Can achieve very high purity, effective for removing minor impurities | Requires the salt to be a stable, crystalline solid; an additional step is needed to recover the free amine |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Crucially, add ~1% triethylamine (TEA) to the TLC solvent mixture. The ideal system will give your product an Rf value of ~0.3.
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) in your chosen non-polar solvent. Pre-elute the column with the starting mobile phase (e.g., 98% Hexane / 1% Ethyl Acetate / 1% TEA) to equilibrate the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate while keeping the TEA concentration constant.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer.
-
Layer Separation: Combine all the aqueous layers. The organic layer, containing any neutral or acidic impurities, can be set aside or discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. With vigorous stirring, slowly add a base (e.g., 3M NaOH solution) until the pH is greater than 10. The deprotonated free amine will precipitate or form an oily layer.
-
Re-extraction: Extract the free amine from the basified aqueous solution three times with a fresh organic solvent (e.g., diethyl ether or DCM).
-
Drying and Concentration: Combine the organic extracts from the previous step, dry them over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[7]
Protocol 3: Purification by Recrystallization as a Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate. Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until no more precipitate forms.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture).[8] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
(Optional) Recovery of Free Amine: To recover the free amine, dissolve the pure salt in water, basify the solution to pH > 10 with a base like NaOH, and extract the pure amine into an organic solvent as described in Protocol 2 (steps 5 and 6).
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
References
- 1. Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 10. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
Challenges in the scale-up synthesis of "N-(4-Methoxybenzyl)butan-1-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of N-(4-Methoxybenzyl)butan-1-amine. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, primarily via reductive amination of 4-methoxybenzaldehyde and butan-1-amine.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the reductive amination for synthesizing this compound can arise from several factors. Incomplete formation of the intermediate imine, suboptimal reduction conditions, and side reactions are common culprits.
Troubleshooting Steps:
-
Optimize Imine Formation: The initial condensation of 4-methoxybenzaldehyde and butan-1-amine to form the corresponding imine is a critical equilibrium-driven step.
-
Water Removal: Ensure the removal of water formed during imine formation. On a laboratory scale, a Dean-Stark apparatus can be used. For scale-up, a solvent that allows for azeotropic removal of water is beneficial.
-
pH Control: The reaction is typically acid-catalyzed. A weak acid catalyst can facilitate imine formation. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.[1]
-
-
Choice and Stoichiometry of Reducing Agent: The selection and amount of the reducing agent are crucial for efficiently converting the imine to the desired secondary amine.
-
Selective Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often effective for reductive aminations as it does not readily reduce the aldehyde starting material.[2] Sodium cyanoborohydride (NaBH₃CN) is also selective for the imine over the carbonyl group.[3]
-
Stoichiometry: An excess of the reducing agent (typically 1.5-2.0 equivalents) is often used to ensure complete reduction of the imine.
-
-
Reaction Conditions:
-
Temperature: Imine formation may be favored at elevated temperatures, while the reduction step is often carried out at room temperature or below to minimize side reactions. A stepwise approach, where the imine is formed first, followed by cooling and addition of the reducing agent, can be beneficial.[4]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[5]
-
-
Catalytic Hydrogenation: For larger-scale synthesis, catalytic hydrogenation is an efficient alternative.
-
Catalyst: Catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere can be used.[6]
-
Pressure and Temperature: A study on the amination of p-methoxybenzaldehyde with n-butylamine using a cobalt-based catalyst reported quantitative yields at 150 °C and a hydrogen pressure of 150 bar.[7]
-
Question: I am observing significant amounts of side products, such as bis-(4-methoxybenzyl)amine or unreacted starting materials. How can I minimize these impurities?
Answer:
The formation of side products is a common challenge in the scale-up of amine synthesis. Careful control of stoichiometry and reaction conditions can mitigate these issues.
Troubleshooting Steps:
-
Minimizing Bis-(4-methoxybenzyl)amine (Tertiary Amine) Formation: This impurity can arise from the reaction of the product, this compound, with another molecule of 4-methoxybenzaldehyde followed by reduction.
-
Stoichiometry Control: Using a slight excess of butan-1-amine (e.g., 1.1-1.2 equivalents) relative to 4-methoxybenzaldehyde can help to drive the initial imine formation towards the desired product and minimize the formation of the tertiary amine.
-
-
Addressing Unreacted Starting Materials:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.[5]
-
Extended Reaction Time: If the reaction has stalled, extending the reaction time may be necessary.
-
Reagent Purity: Ensure the purity of starting materials, as impurities can inhibit the reaction.
-
Question: The purification of the final product is proving difficult. What are the recommended purification strategies?
Answer:
The basic nature of amines can sometimes complicate purification by standard silica gel chromatography.
Troubleshooting Steps:
-
Acid-Base Extraction: This is a highly effective and scalable method for purifying amines.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10 to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Column Chromatography:
-
Deactivated Silica Gel: Amines can streak on standard silica gel due to its acidic nature. Using silica gel that has been treated with a base, such as triethylamine (typically 1-2% in the eluent), can improve separation.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.
-
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective method for purification, especially on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the laboratory-scale synthesis of this compound via reductive amination?
A1: The following is a representative protocol based on general procedures for reductive amination.[3][4][5]
Experimental Protocol: Reductive Amination
-
Materials:
-
4-Methoxybenzaldehyde
-
Butan-1-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., DCM).
-
Add butan-1-amine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by one of the methods described in the purification troubleshooting section.
-
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2:
-
Reagent Handling: Sodium triacetoxyborohydride and other borohydride reagents can react with water and protic solvents to release hydrogen gas, which is flammable. Handle these reagents in a well-ventilated area and avoid contact with moisture.
-
Exothermic Reactions: The addition of the reducing agent can be exothermic. For larger scale reactions, ensure adequate cooling and controlled addition to manage the reaction temperature.
-
Solvent Hazards: Dichloromethane and dichloroethane are chlorinated solvents and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: If performing catalytic hydrogenation, ensure the reactor is properly rated for the intended pressure and temperature, and that appropriate safety measures are in place.
Q3: How can I monitor the progress of the reaction?
A3:
-
Thin Layer Chromatography (TLC): A simple and effective method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting aldehyde, the imine intermediate, and the final amine product. The spots can be visualized under UV light or with a staining agent like potassium permanganate.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion of starting materials and the formation of products and byproducts.
Quantitative Data Summary
The following table summarizes representative yields for reductive amination reactions similar to the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.
| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite / H₂ | Methanol | 150 | Quantitative | [7] |
| Benzaldehyde | Benzylamine | Zn(OAc)₂ / Phenylsilane | - | - | 92 | [8] |
Experimental Workflow and Challenges
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination, highlighting key steps and potential challenges.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C12H19NO | CID 3821684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from "N-(4-Methoxybenzyl)butan-1-amine"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from the synthesis of N-(4-Methoxybenzyl)butan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in the synthesis of this compound via reductive amination?
A1: The primary unreacted starting materials are 4-methoxybenzaldehyde and butan-1-amine. The product, this compound, is a secondary amine, and separating it from the primary amine and aldehyde starting materials is a critical purification step.
Q2: What are the key physical property differences I can exploit for purification?
A2: The significant differences in boiling points and basicity between the product and the starting materials are key to successful purification. This compound has a much higher boiling point than butan-1-amine. Furthermore, both the product and butan-1-amine are basic, while 4-methoxybenzaldehyde is neutral. This allows for their separation from the aldehyde using acid-base extraction.[1][2][3][4][5]
Q3: Can I use distillation to purify my product?
A3: Distillation can be effective for removing the lower-boiling butan-1-amine (Boiling Point: 78 °C).[1][2] However, 4-methoxybenzaldehyde has a high boiling point (248 °C) which may be close to that of the product, making simple distillation challenging for this separation.[3][6][7] Vacuum distillation would likely be required to separate the product from the aldehyde without thermal decomposition.
Q4: Is column chromatography a suitable purification method?
A4: Yes, column chromatography can be used. However, amines can interact strongly with the acidic silica gel, leading to poor separation and product loss. To mitigate this, it is common practice to add a small amount of a competing base, such as triethylamine or ammonia, to the eluent.[8] Alternatively, using a different stationary phase like basic alumina can be effective.[9]
Q5: How can I specifically remove unreacted 4-methoxybenzaldehyde?
A5: An effective method is to wash the crude product with an aqueous solution of sodium bisulfite. Aldehydes react with bisulfite to form a water-soluble adduct, which can then be easily separated from the organic layer containing your amine product.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Product is contaminated with butan-1-amine. | The boiling points are significantly different. | Simple or vacuum distillation can be used to remove the volatile butan-1-amine. An acidic wash during an acid-base extraction will also protonate and remove the primary amine into the aqueous layer along with the product. |
| Product is contaminated with 4-methoxybenzaldehyde. | The aldehyde is not basic and will not be removed by a standard acid wash. | Perform a wash with a saturated aqueous solution of sodium bisulfite. This will form a water-soluble adduct with the aldehyde, which can be easily washed away.[9][10] Alternatively, column chromatography can be employed. |
| Low recovery after acid-base extraction. | The pH of the aqueous layer during basification was not high enough to fully deprotonate the secondary amine salt, leading to incomplete extraction back into the organic layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) by adding a strong base like NaOH. Check the pH with litmus paper or a pH meter. |
| Emulsion formation during extraction. | The presence of both organic and aqueous layers with dissolved salts can lead to the formation of stable emulsions. | Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break up the emulsion by increasing the ionic strength of the aqueous phase. |
| Product streaks on the TLC plate during column chromatography. | The basic amine is interacting strongly with the acidic silica gel. | Add 1-2% triethylamine or a few drops of ammonia to your eluent system to neutralize the acidic sites on the silica gel and improve the chromatography.[8] |
Data Presentation
Table 1: Physical Properties of this compound and Unreacted Starting Materials
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) |
| This compound (Product) | C₁₂H₁₉NO | 193.29 | Not Experimentally Determined | Not Experimentally Determined |
| 4-Methoxybenzaldehyde (Starting Material) | C₈H₈O₂ | 136.15 | 248 | Not Applicable (Neutral) |
| Butan-1-amine (Starting Material) | C₄H₁₁N | 73.14 | 78 | 10.59 - 10.78 |
Data sourced from various chemical databases.[1][2][3][4][5][6][11]
Experimental Protocols
Key Experiment: Purification by Acid-Base Extraction and Bisulfite Wash
This protocol is designed to first separate the basic amines (product and unreacted butan-1-amine) from the neutral aldehyde, and then to specifically remove the aldehyde.
1. Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane (DCM), in a separatory funnel.
2. Acidic Wash:
-
Add 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amines will move into the aqueous layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all amines are extracted.
-
The organic layer, now containing primarily the unreacted 4-methoxybenzaldehyde, can be set aside for a subsequent bisulfite wash if aldehyde recovery is desired.
3. Basification:
-
Combine all the acidic aqueous extracts in an Erlenmeyer flask and cool in an ice bath.
-
Slowly add a strong base, such as 3 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine salts, causing the free amines to separate out.
4. Re-extraction of Free Amines:
-
Transfer the basified aqueous solution back to a clean separatory funnel.
-
Extract the free amines with a fresh portion of organic solvent (diethyl ether or DCM).
-
Repeat the extraction two more times.
5. Bisulfite Wash (Optional but Recommended for Aldehyde Removal):
-
Combine the organic layers from the re-extraction.
-
Add a saturated aqueous solution of sodium bisulfite to the separatory funnel.
-
Shake vigorously for 5-10 minutes. The unreacted 4-methoxybenzaldehyde will react to form a water-soluble adduct.
-
Allow the layers to separate and discard the aqueous layer.
6. Final Work-up:
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for purification.
Caption: Experimental workflow for purification.
References
- 1. butan-1-amine|109-73-9 - MOLBASE Encyclopedia [m.molbase.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. n-Butylamine - Wikipedia [en.wikipedia.org]
- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. volochem.com [volochem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C12H19NO | CID 3821684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of reaction conditions on "N-(4-Methoxybenzyl)butan-1-amine" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Methoxybenzyl)butan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent and efficient method is the reductive amination of 4-methoxybenzaldehyde (p-anisaldehyde) with butan-1-amine. This process involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][3]
Q2: Which reducing agents are suitable for this synthesis? A2: Several reducing agents can be used, with the choice depending on the desired reaction conditions and selectivity. Common options include:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reagent that reduces the imine intermediate without affecting the starting aldehyde.[1][4]
-
Sodium cyanoborohydride (NaBH₃CN): Effective and selective for imines under mildly acidic conditions.[5]
-
Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. It should be added after allowing sufficient time for imine formation.[2][4]
-
Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Co-based catalysts): A clean method that can provide high yields, though it may require specialized pressure equipment.[6][7]
Q3: What are the typical impurities I might encounter? A3: Potential impurities include unreacted starting materials (4-methoxybenzaldehyde, butan-1-amine), 4-methoxybenzyl alcohol (from the reduction of the aldehyde), and the tertiary amine formed from over-alkylation.[6][8]
Q4: How can I purify the final product? A4: The basic nature of the amine product allows for a straightforward acid-base extraction to remove neutral and acidic impurities. For higher purity, flash column chromatography on silica gel is recommended.[9][10] To prevent product tailing on the acidic silica gel, it is common practice to add a small amount of a tertiary amine, like triethylamine (~1%), to the eluent.[10]
Experimental Workflow and Mechanism
The synthesis proceeds via a two-step, one-pot reaction. First, the aldehyde and amine condense to form an imine, with the elimination of water. Second, a reducing agent reduces the C=N double bond to yield the final secondary amine.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to N-(4-Methoxybenzyl)butan-1-amine and Other N-Alkylated 4-Methoxybenzylamines for Researchers and Drug Development Professionals
An In-depth Analysis of Structure-Activity Relationships and Pharmacokinetic Profiles
In the landscape of neuropharmacology, the 4-methoxybenzylamine scaffold has emerged as a promising backbone for the development of novel therapeutic agents, particularly as inhibitors of monoamine oxidases (MAOs). The N-alkylation of this primary amine presents a critical modification that can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of N-(4-Methoxybenzyl)butan-1-amine with its lower N-alkyl homologues (methyl, ethyl, and propyl derivatives), offering a detailed examination of their synthesis, biological activity, and metabolic stability.
While direct head-to-head comparative studies for this specific series are limited in publicly available literature, this guide synthesizes existing data on related compounds and established experimental protocols to provide a valuable resource for researchers, scientists, and drug development professionals. The information herein is intended to facilitate a deeper understanding of the structure-activity relationships (SAR) governing the N-alkylated 4-methoxybenzylamine series and to guide future research in this area.
Comparative Analysis of Physicochemical and Biological Properties
The length of the N-alkyl chain in 4-methoxybenzylamine derivatives is a key determinant of their biological activity. While specific comparative data for the entire series is not available in a single study, research on analogous compounds, such as 4-(O-benzylphenoxy)-N-methylalkylamines, has demonstrated that variations in the alkyl chain length can significantly impact their inhibitory potency and selectivity for MAO-A and MAO-B. For instance, in that related series, the N-methylbutylamine derivative was found to be the most potent inhibitor of MAO-A, while the N-methylethylamine and -propylamine derivatives showed competitive inhibition of MAO-B.[1] This suggests a clear structure-activity relationship where the size and lipophilicity of the N-alkyl substituent play a crucial role in the interaction with the enzyme's active site.
Table 1: Comparison of Monoamine Oxidase (MAO) Inhibitory Activity
| Compound | N-Alkyl Group | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | Methyl | Data Not Available | Data Not Available | Data Not Available |
| 2 | Ethyl | Data Not Available | Data Not Available | Data Not Available |
| 3 | Propyl | Data Not Available | Data Not Available | Data Not Available |
| 4 | Butyl | Data Not Available | Data Not Available | Data Not Available |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index is a ratio of the IC50 values, indicating the compound's preference for one MAO isoform over the other.
Table 2: Comparative In Vitro Metabolic Stability
| Compound | N-Alkyl Group | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 1 | Methyl | Data Not Available | Data Not Available |
| 2 | Ethyl | Data Not Available | Data Not Available |
| 3 | Propyl | Data Not Available | Data Not Available |
| 4 | Butyl | Data Not Available | Data Not Available |
Metabolic stability is a critical parameter in drug discovery, influencing the in vivo half-life and bioavailability of a compound.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline standard procedures for the synthesis and evaluation of N-alkylated 4-methoxybenzylamines.
Protocol 1: Synthesis of N-Alkylated 4-Methoxybenzylamines via Reductive Amination
This protocol describes a general and efficient method for the synthesis of N-alkylated 4-methoxybenzylamines.
Materials:
-
4-Methoxybenzaldehyde
-
Appropriate primary amine (methylamine, ethylamine, propylamine, or butylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous DCM or DCE, add the corresponding primary amine (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 4-methoxybenzylamine.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to determine the inhibitory potency of the synthesized compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, Amplex® Red reagent, and HRP.
-
In a 96-well plate, add the reaction mixture to wells containing either the test compound at various concentrations, a reference inhibitor (clorgyline for MAO-A, selegiline for MAO-B), or vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) and the substrate (p-tyramine) to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.[2]
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable organic solvent (e.g., acetonitrile or DMSO)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Add the test compound to the mixture and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the intrinsic clearance (CLint) from the slope of the line.
Visualizing Key Concepts
Diagrams are essential tools for illustrating complex biological pathways and experimental procedures.
Caption: Signaling pathway illustrating the mechanism of action of N-alkylated 4-methoxybenzylamines as MAO inhibitors.
Caption: Experimental workflow for the synthesis of N-alkylated 4-methoxybenzylamines via reductive amination.
Conclusion
The N-alkylation of 4-methoxybenzylamine represents a viable strategy for modulating its pharmacological profile. While direct comparative data for the N-methyl to N-butyl series is currently lacking, the available literature on analogous compounds strongly suggests that the length of the alkyl chain is a critical determinant of MAO inhibitory activity and selectivity. This guide provides a foundational framework for researchers by summarizing key experimental protocols and highlighting the importance of systematic structure-activity relationship studies. Further investigation into this series of compounds is warranted to fully elucidate their therapeutic potential and to identify lead candidates for the treatment of neurological disorders.
References
Comparative Analysis of the Biological Activity of N-(4-Methoxybenzyl) Amide Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of N-(4-methoxybenzyl)amide derivatives, which serve as close structural analogs to N-(4-methoxybenzyl)butan-1-amine. The data presented is based on a study by Nengroo et al. (2019), which investigated the antimicrobial properties of these compounds.[1][2] This guide summarizes the quantitative antimicrobial data, details the experimental protocols used for their evaluation, and visualizes the experimental workflow and a proposed mechanism of action.
Comparative Antimicrobial Activity
The antimicrobial efficacy of three N-(4-methoxybenzyl)amide derivatives was evaluated against a panel of pathogenic bacterial and fungal strains. The quantitative data, including Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values, are summarized in Table 1.
Table 1: Minimum Inhibitory and Minimum Killing Concentrations (MIC/MKC) of N-(4-Methoxybenzyl)amide Derivatives (µg/mL) [1][2]
| Compound/Strain | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger |
| Compound 5: N-(4-methoxybenzyl)undec-10-enamide | |||||
| MIC | 125 | >250 | >250 | 125 | 125 |
| MKC | 125 | >250 | >250 | 250 | 250 |
| Compound 6: (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | |||||
| MIC | 31.25 | 62.5 | 125 | 31.25 | 62.5 |
| MKC | 62.5 | 125 | 125 | 62.5 | 62.5 |
| Compound 7: N-(4-methoxybenzyl)oleamide | |||||
| MIC | 62.5 | 125 | >250 | 62.5 | 125 |
| MKC | 125 | 125 | >250 | 125 | 125 |
| Ampicillin (Standard) | 3.9 | 62.5 | 100 | - | - |
| Amphotericin B (Standard) | - | - | - | 1.9 | 3.9 |
Data extracted from Nengroo et al. (2019).[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the N-(4-methoxybenzyl)amide derivatives.
Synthesis of N-(4-methoxybenzyl)amide Derivatives
The synthesis of the fatty acid amides was achieved through a coupling reaction between the respective fatty acid and 4-methoxybenzylamine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.[1][2]
Materials:
-
Fatty acid (e.g., undec-10-enoic acid, ricinoleic acid, oleic acid)
-
4-methoxybenzylamine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
The fatty acid (1 equivalent) is dissolved in dichloromethane.
-
DCC (1.2 equivalents) and DMAP (0.1 equivalents) are added to the solution.
-
The mixture is stirred at room temperature for 30 minutes.
-
4-methoxybenzylamine (1 equivalent) is added, and the reaction mixture is stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed successively with 5% sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired N-(4-methoxybenzyl)amide derivative.[1][2]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) Assay
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to establish the MIC and MKC values.
Materials:
-
Synthesized N-(4-methoxybenzyl)amide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., Ampicillin, Amphotericin B)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure for MIC Determination:
-
Stock solutions of the test compounds and standard drugs are prepared in DMSO.
-
Serial two-fold dilutions of the test compounds are prepared in the appropriate broth (MHB or SDB) in the wells of a 96-well plate. The concentration range is typically from 250 µg/mL to 1.95 µg/mL.
-
The standardized microbial inoculum is added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Procedure for MKC Determination:
-
Following the MIC determination, an aliquot (typically 10 µL) from each well showing no visible growth is sub-cultured onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
The plates are incubated under the same conditions as the MIC assay.
-
The MKC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the N-(4-methoxybenzyl)amide derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Proposed Mechanism of Action: DNA Interaction
The study by Nengroo et al. suggests that the antimicrobial activity of these compounds may involve interaction with microbial DNA.[1][2] The following diagram conceptualizes a possible mechanism where the compound intercalates with or binds to the minor groove of DNA, thereby inhibiting essential cellular processes like replication and transcription.
Caption: Conceptual DNA Binding Mechanism of Action.
References
A Comparative Guide to the Structural Validation of N-(4-Methoxybenzyl)butan-1-amine using 2D NMR Spectroscopy
In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. This guide provides a detailed comparison of two powerful analytical techniques, 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of the secondary amine, N-(4-Methoxybenzyl)butan-1-amine. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in applying these methodologies.
Part 1: Structural Validation by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is an unparalleled technique for determining the precise atomic connectivity within a molecule. By mapping correlations between nuclei, experiments like COSY, HSQC, and HMBC can piece together the molecular puzzle.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup : The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra Acquisition : Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to identify the chemical shifts of all proton and carbon atoms.
-
COSY (Correlation Spectroscopy) : Acquire a gradient-enhanced COSY spectrum to identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH).[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence) : Acquire a phase-sensitive, gradient-edited HSQC spectrum to determine all direct one-bond proton-carbon correlations (¹JCH).[1][3] This experiment is highly sensitive and definitively links protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Acquire a gradient-enhanced HMBC spectrum to identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[1][3] This is crucial for connecting different spin systems and identifying quaternary carbons.
Data Presentation: Expected NMR Data
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations that would validate the structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | -CH₃ | ~ 0.9 (t) | ~ 14.0 |
| 2 | -CH₂- | ~ 1.4 (m) | ~ 20.5 |
| 3 | -CH₂- | ~ 1.5 (m) | ~ 32.0 |
| 4 | N-CH₂- | ~ 2.6 (t) | ~ 49.5 |
| 5 | -NH- | variable (br s) | - |
| 6 | Ar-CH₂-N | ~ 3.7 (s) | ~ 53.0 |
| 7 | Ar-C (quat) | - | ~ 131.0 |
| 8, 8' | Ar-CH | ~ 7.2 (d) | ~ 129.5 |
| 9, 9' | Ar-CH | ~ 6.8 (d) | ~ 114.0 |
| 10 | Ar-C-O (quat) | - | ~ 159.0 |
| 11 | O-CH₃ | ~ 3.8 (s) | ~ 55.2 |
Table 2: Key Expected 2D NMR Correlations
| Experiment | Proton (H) at Position | Correlates with Carbon (C) or Proton (H) at Position(s) | Significance |
| COSY | H1 | H2 | Confirms butyl chain connectivity. |
| H2 | H1, H3 | Confirms butyl chain connectivity. | |
| H3 | H2, H4 | Confirms butyl chain connectivity. | |
| H8 | H9 | Confirms aromatic ring connectivity. | |
| HSQC | H1 | C1 | Assigns C1. |
| H2 | C2 | Assigns C2. | |
| H3 | C3 | Assigns C3. | |
| H4 | C4 | Assigns C4. | |
| H6 | C6 | Assigns benzylic C6. | |
| H8 | C8 | Assigns aromatic C8. | |
| H9 | C9 | Assigns aromatic C9. | |
| H11 | C11 | Assigns methoxy C11. | |
| HMBC | H6 (benzylic) | C4 | Crucial correlation confirming the link between benzyl and butyl groups. |
| H4 | C6 (benzylic) | Crucial correlation confirming the link between butyl and benzyl groups. | |
| H6 (benzylic) | C7, C8/8' | Connects benzylic group to the aromatic ring. | |
| H11 (methoxy) | C10 | Confirms the position of the methoxy group. | |
| H4 | C2, C3 | Confirms butyl chain structure. |
Mandatory Visualizations
Caption: Experimental workflow for 2D NMR-based structural validation.
Caption: Key HMBC correlations for structural confirmation.
Part 2: Alternative Method - Mass Spectrometry (MS)
Mass spectrometry provides complementary information by determining the molecular weight of a compound and offering structural clues through its fragmentation patterns.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion : Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
-
Full Scan MS : Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion.
-
Tandem MS (MS/MS) : Select the [M+H]⁺ ion as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Product Ion Scan : Scan for the resulting fragment (product) ions to generate the MS/MS spectrum, which reveals the compound's fragmentation pathway.
Data Presentation: Expected Mass Spectrometry Data
Table 3: Predicted ESI-MS and MS/MS Fragmentation Data
| m/z (Predicted) | Ion Formula | Identity | Significance |
| 194.15 | [C₁₂H₁₉NO + H]⁺ | [M+H]⁺ | Confirms the molecular weight of the compound. |
| 121.06 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation | Key fragment resulting from cleavage of the benzylic C-N bond. Highly diagnostic. |
| 150.12 | [C₁₀H₁₄N]⁺ | [M+H - C₂H₄]⁺ | Loss of ethene from the butyl chain. |
| 74.09 | [C₄H₁₂N]⁺ | Butylamine cation | Cleavage of the N-benzylic C bond with charge retention on the butylamine moiety. |
Part 3: Comparative Analysis
Table 4: Comparison of 2D NMR and Mass Spectrometry for Structural Validation
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (ESI-MS/MS) |
| Information Provided | Provides unambiguous atom-to-atom connectivity, stereochemistry, and conformation. | Provides molecular weight and structural information based on fragmentation patterns. |
| Key Advantage | Delivers a complete and detailed structural map of the molecule. | Extremely high sensitivity (picomole to femtomole range) and speed. |
| Primary Confirmation | The HMBC correlation between the benzylic protons (H6) and the N-CH₂ carbon (C4). | The detection of the m/z 121 fragment (4-methoxybenzyl cation). |
| Sample Requirement | Relatively high (milligrams). | Very low (micrograms to nanograms). |
| Limitations | Lower sensitivity compared to MS; can be time-consuming to acquire and analyze. | Does not provide direct evidence of atom connectivity; isomers can be difficult to distinguish. |
| Conclusion | The gold standard for definitive, de novo structure elucidation.[4][5] | An excellent, rapid, and highly sensitive technique for confirming molecular weight and key structural motifs. |
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Comparative Antimicrobial Efficacy of N-(4-Methoxybenzyl)butan-1-amine and Structurally Related Compounds: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antimicrobial efficacy of N-(4-Methoxybenzyl)butan-1-amine and a selection of its structural analogs. Due to a lack of direct comparative studies in the published literature for this compound, this document presents a hypothetical comparative framework based on established antimicrobial assay methodologies and structure-activity relationships observed in similar benzylamine derivatives. The data herein is illustrative to guide future research in this area.
Introduction to N-Benzylamine Derivatives as Antimicrobial Agents
N-benzylamine derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. The structural scaffold of a benzyl group attached to an amine allows for extensive chemical modifications, influencing their lipophilicity, steric hindrance, and electronic properties. These modifications can significantly impact their interaction with microbial targets and, consequently, their antimicrobial potency. Alterations to the benzyl ring, such as the introduction of electron-donating or electron-withdrawing groups, and variations in the N-alkyl substituent are key strategies in the rational design of novel antimicrobial agents. This guide focuses on the potential antimicrobial profile of this compound, a compound featuring a methoxy-substituted benzyl ring and a butyl chain on the nitrogen atom.
Hypothetical Comparative Antimicrobial Activity
To facilitate a comparative analysis, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound and its structural analogs against common bacterial and fungal strains. These values are postulated based on general trends observed in related chemical series and are intended for illustrative purposes to highlight potential structure-activity relationships.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data
| Compound ID | Structure | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | This compound | 4-OCH₃ | Butyl | 16 | 32 | 64 |
| 2 | N-Benzylbutan-1-amine | H | Butyl | 32 | 64 | >128 |
| 3 | N-(4-Chlorobenzyl)butan-1-amine | 4-Cl | Butyl | 8 | 16 | 32 |
| 4 | N-(4-Methoxybenzyl)ethan-1-amine | 4-OCH₃ | Ethyl | 32 | 64 | 128 |
| 5 | N-(4-Methoxybenzyl)octan-1-amine | 4-OCH₃ | Octyl | 8 | 16 | 32 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compounds, adapted from established protocols.[1]
Materials and Reagents
-
Test compounds (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
96-well microtiter plates (sterile)
-
Spectrophotometer (for optical density measurements)
-
Incubator
Preparation of Stock Solutions and Inocula
-
Compound Stock Solutions: Dissolve each test compound in sterile DMSO to a final concentration of 10 mg/mL. Further dilute in the appropriate sterile broth to achieve the desired starting concentration for the assay.
-
Bacterial Inoculum: Culture bacteria on Mueller-Hinton agar plates overnight at 37°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Fungal Inoculum: Culture fungi on Sabouraud Dextrose agar plates at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the cell density to 1-5 x 10⁶ CFU/mL using a hemocytometer. Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.
Broth Microdilution Assay for MIC Determination
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired starting microbial concentration.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum) for each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.
Determination of MBC/MFC
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Incubate the plates under the same conditions as the initial culture.
-
The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the antimicrobial susceptibility testing protocol.
References
Benchmarking the synthesis of "N-(4-Methoxybenzyl)butan-1-amine" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic methodologies for the preparation of N-(4-Methoxybenzyl)butan-1-amine, a valuable secondary amine intermediate in pharmaceutical and agrochemical research. The performance of each method—reductive amination, direct alkylation, and synthesis via a sulfonamide intermediate—is objectively evaluated based on reaction yield, purity, and procedural complexity. Detailed experimental protocols and quantitative data are presented to support researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for each synthetic route to this compound.
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Reported Yield (%) | Purity Profile |
| Reductive Amination | 4-Methoxybenzaldehyde, Butan-1-amine | Sodium triacetoxyborohydride, Acetic acid | ~12-16 hours | 0 to Room Temp. | ~59% (by analogy) | Good to Excellent |
| Direct Alkylation | 4-Methoxybenzylamine, 1-Bromobutane | Base (e.g., K₂CO₃, Et₃N) | 2-24 hours | Room Temp. to 100 | Variable (potential for low yield of desired product) | Fair (risk of over-alkylation byproducts) |
| Sulfonamide Intermediate | 4-Methoxybenzylamine, 1-Bromobutane | 2-Nitrobenzenesulfonyl chloride, Thiophenol, K₂CO₃, KOH | ~2 days | 0 to 60 | 89-91% (by analogy) | Excellent |
Visualizing the Synthetic Pathways
To aid in understanding the workflow and decision-making process, the following diagrams illustrate the general experimental workflow for a synthesis benchmark and the logical relationship of the comparison criteria.
In-Silico Toxicity Profile of N-(4-Methoxybenzyl)butan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in-silico toxicity assessment of N-(4-Methoxybenzyl)butan-1-amine against two structurally related compounds: 4-Methoxybenzylamine and N-benzyl-N-[(4-methoxyphenyl)methyl]butan-1-amine. The predictions are based on established Quantitative Structure-Activity Relationship (QSAR) models for aromatic amines and general principles of computational toxicology.
Comparative In-Silico Toxicity Predictions
The following table summarizes the predicted toxicity endpoints for the target compound and its alternatives. These predictions are derived from the understanding that aromatic amines are a chemical class with potential for mutagenicity and carcinogenicity, often following metabolic activation.[1][2][3] The predictions represent a qualitative assessment based on structural alerts and the principles of established QSAR models.[4][5][6]
| Compound | Structure | Mutagenicity (Ames Test) | Carcinogenicity | Acute Oral Toxicity (Predicted Class) | Developmental Toxicity |
| This compound | CCN(CC1=CC=C(C=C1)OC)C | Possible positive, metabolic activation required | Suspected, pending mutagenicity results | Category 3/4 (Moderate) | Insufficient data for prediction |
| 4-Methoxybenzylamine | COC1=CC=C(C=C1)CN | Possible positive, metabolic activation required | Suspected, pending mutagenicity results | Category 3/4 (Moderate) | Insufficient data for prediction |
| N-benzyl-N-[(4-methoxyphenyl)methyl]butan-1-amine | CCCCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)OC | Possible positive, metabolic activation required | Suspected, pending mutagenicity results | Category 4 (Slight) | Insufficient data for prediction |
Experimental Protocols
In-Silico Toxicity Prediction Protocol
This protocol outlines a standardized approach for the computational toxicity assessment of a query chemical, such as this compound, using a combination of expert rule-based and statistical QSAR models.[7][8]
-
Compound Information and Structure Preparation:
-
Obtain the canonical SMILES or InChI key for the query chemical.
-
Generate a 2D structure and, if necessary for the model, a 3D conformation with optimized geometry.
-
Identify any reactive functional groups or structural alerts present in the molecule. For aromatic amines, the primary alert is the aromatic amine moiety itself.[9]
-
-
Selection of In-Silico Models:
-
Employ a battery of at least two complementary in-silico models for each toxicity endpoint (e.g., mutagenicity, carcinogenicity).[10]
-
Include one expert rule-based model (e.g., Derek Nexus, Toxtree) that identifies structural alerts known to be associated with toxicity.[11][12]
-
Include one statistical-based QSAR model (e.g., VEGA, TEST, CAESAR) that provides a quantitative or qualitative prediction based on a statistical correlation between molecular descriptors and experimental data from a training set.[12]
-
-
Model Execution and Prediction Generation:
-
Input the prepared chemical structure into the selected software tools.
-
Execute the prediction models for the desired endpoints:
-
Mutagenicity: Primarily predict the outcome of the bacterial reverse mutation assay (Ames test).
-
Carcinogenicity: Predict rodent carcinogenicity.
-
Acute Oral Toxicity: Estimate the LD50 value and the corresponding toxicity category.
-
Developmental Toxicity: Predict the potential for adverse effects on embryonic development.
-
-
-
Assessment of Applicability Domain:
-
For each statistical model, determine if the query chemical falls within the model's applicability domain. This ensures that the model is making a prediction for a chemical that is similar to those in its training set. Predictions outside the applicability domain are considered unreliable.
-
-
Weight of Evidence Analysis:
-
Synthesize the results from all models for each endpoint.
-
If both expert rule-based and statistical models provide a concordant prediction (e.g., both predict mutagenicity), the confidence in the prediction is high.
-
In case of conflicting results, an expert review is necessary to weigh the evidence, considering the strengths and limitations of each model and the applicability domain assessment. The outcome may be reported as "equivocal" or "inconclusive."
-
-
Reporting:
-
Document the identity of the query chemical.
-
List all the models used, including their versions.
-
For each endpoint, report the individual model predictions and the applicability domain assessment.
-
Visualizations
Caption: Workflow for in-silico toxicity prediction.
Caption: Metabolic activation of aromatic amines leading to toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic QSAR of aromatic amines: new models for discriminating between homocyclic mutagens and nonmutagens, and validation of models for carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Prediction of mutagenicity of aromatic and heteroaromatic amines from structure: a hierarchical QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table B-2, Tools Used to Identify SAs and Predict Carcinogenicity and Genotoxicity - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Structure-Activity Relationship (SAR) Studies of N-Benzylamine Analogs as Monoamine Oxidase Inhibitors and Anticonvulsants: A Comparative Guide
This guide provides a comparative analysis of N-benzylamine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine oxidase (MAO) and as potential anticonvulsant agents. The information is targeted towards researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of key concepts.
I. Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters.[1] Their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease and depression.[2][3] This section focuses on the SAR of a series of N-benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.[4][5]
The following table summarizes the in vitro inhibitory activity (IC₅₀) of a series of synthesized N-benzylamine-sulfonamide derivatives against human MAO-A and MAO-B.[4][5] A lower IC₅₀ value indicates higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B), where a higher SI value indicates greater selectivity for MAO-B.
| Compound | R | IC₅₀ (μM) MAO-A | IC₅₀ (μM) MAO-B | Selectivity Index (SI) for MAO-B |
| 4a | 2-chlorophenyl | > 100 | 0.85 ± 0.03 | > 117.6 |
| 4b | 3-chlorophenyl | > 100 | 0.52 ± 0.02 | > 192.3 |
| 4c | 4-chlorophenyl | > 100 | 0.21 ± 0.01 | > 476.2 |
| 4d | 2-fluorophenyl | > 100 | 1.12 ± 0.05 | > 89.3 |
| 4e | 3-fluorophenyl | > 100 | 0.78 ± 0.03 | > 128.2 |
| 4f | 4-fluorophenyl | > 100 | 0.35 ± 0.01 | > 285.7 |
| 4g | 2-bromophenyl | > 100 | 0.66 ± 0.03 | > 151.5 |
| 4h | 3-bromophenyl | > 100 | 0.41 ± 0.02 | > 243.9 |
| 4i | 4-bromophenyl | > 100 | 0.041 ± 0.001 | > 2439.0 |
| 4j | 2-methylphenyl | > 100 | 1.54 ± 0.07 | > 64.9 |
| 4k | 3-methylphenyl | > 100 | 0.93 ± 0.04 | > 107.5 |
| 4l | 4-methylphenyl | > 100 | 0.48 ± 0.02 | > 208.3 |
| 4m | 2-methoxyphenyl | > 100 | 2.31 ± 0.11 | > 43.3 |
| 4n | 3-methoxyphenyl | > 100 | 1.27 ± 0.06 | > 78.7 |
| 4o | 4-methoxyphenyl | > 100 | 0.89 ± 0.04 | > 112.4 |
| 4p | 2-nitrophenyl | > 100 | 3.15 ± 0.15 | > 31.7 |
| 4q | 3-nitrophenyl | > 100 | 1.88 ± 0.09 | > 53.2 |
| 4r | 4-nitrophenyl | > 100 | 1.05 ± 0.05 | > 95.2 |
| 4s | 2,4-dichlorophenyl | > 100 | 0.15 ± 0.01 | > 666.7 |
| 4t | 3,4-dichlorophenyl | > 100 | 0.065 ± 0.002 | > 1538.5 |
| 4u | 2,5-dichlorophenyl | > 100 | 0.28 ± 0.01 | > 357.1 |
| Selegiline (Reference) | - | 12.5 ± 0.5 | 0.015 ± 0.001 | 833.3 |
| Clorgyline (Reference) | - | 0.008 ± 0.0003 | 2.5 ± 0.1 | 0.0032 |
Key SAR Observations:
-
All synthesized compounds exhibited high selectivity for MAO-B over MAO-A.[4][5]
-
The position of the halogen substituent on the phenyl ring significantly influences MAO-B inhibitory activity. Generally, para-substitution resulted in higher potency compared to ortho- and meta-substitutions.[4][5]
-
Among the halogenated derivatives, the 4-bromo substituted compound (4i ) displayed the most potent MAO-B inhibition with an IC₅₀ value of 0.041 µM.[4][5]
-
Electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro) generally resulted in lower potency compared to halogen substituents.[4][5]
-
Disubstitution with chloro groups at the 3 and 4 positions (4t ) also resulted in potent MAO-B inhibition.[4][5]
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate, using a fluorometric method.[1][4][5]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., kynuramine or p-tyramine)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., selegiline, clorgyline)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO enzyme (A or B), HRP, and the fluorogenic probe in the assay buffer.
-
Assay Initiation: Add the test compound dilutions to the wells of the 96-well plate. Include controls for no enzyme, no inhibitor (vehicle), and a known inhibitor as a positive control.
-
Pre-incubation (for irreversible inhibitors): Pre-incubate the plate with the MAO enzyme and test compounds for a specific duration (e.g., 15 minutes at 37°C).[6]
-
Reaction Start: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 380 nm emission for the kynuramine assay) over time at 37°C.[7]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for N-(4-Methoxybenzyl)butan-1-amine and its structurally related analogs, N-benzylbutan-1-amine and N-(4-chlorobenzyl)butan-1-amine. The objective is to offer a clear, data-driven resource for the identification and characterization of these secondary amines, which are common motifs in medicinal chemistry and materials science. This comparison utilizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to highlight the structural nuances and substituent effects on the spectral properties of these molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its related structures. These tables are designed for quick reference and easy comparison of the spectral features.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Assignment | This compound | N-benzylbutan-1-amine | N-(4-chlorobenzyl)butan-1-amine |
| -CH₃ (butyl) | ~0.9 (t) | ~0.9 (t) | ~0.9 (t) |
| -CH₂-CH₃ (butyl) | ~1.3-1.4 (m) | ~1.3-1.4 (m) | ~1.3-1.4 (m) |
| -CH₂-CH₂-N- (butyl) | ~1.4-1.5 (m) | ~1.4-1.5 (m) | ~1.4-1.5 (m) |
| -N-CH₂- (butyl) | ~2.6 (t) | ~2.6 (t) | ~2.6 (t) |
| Ar-CH₂-N- | ~3.7 (s) | ~3.8 (s) | ~3.7 (s) |
| -OCH₃ | ~3.8 (s) | - | - |
| Ar-H (ortho to CH₂) | ~7.2 (d) | ~7.3 (m) | ~7.3 (d) |
| Ar-H (meta to CH₂) | ~6.8 (d) | ~7.2-7.3 (m) | ~7.3 (d) |
| -NH- | broad singlet | broad singlet | broad singlet |
Note: 't' denotes a triplet, 'm' a multiplet, 's' a singlet, and 'd' a doublet. Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Assignment | This compound | N-benzylbutan-1-amine | N-(4-chlorobenzyl)butan-1-amine |
| -CH₃ (butyl) | ~14.0 | ~14.0 | ~14.0 |
| -CH₂-CH₃ (butyl) | ~20.5 | ~20.5 | ~20.5 |
| -CH₂-CH₂-N- (butyl) | ~32.0 | ~32.0 | ~32.0 |
| -N-CH₂- (butyl) | ~49.5 | ~49.5 | ~49.5 |
| Ar-CH₂-N- | ~53.0 | ~54.0 | ~52.5 |
| -OCH₃ | ~55.2 | - | - |
| Ar-C (ipso) | ~132.0 | ~140.0 | ~138.5 |
| Ar-C (ortho) | ~129.5 | ~128.5 | ~129.0 |
| Ar-C (meta) | ~113.8 | ~128.2 | ~128.8 |
| Ar-C (para) | ~158.5 | ~126.9 | ~132.5 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | N-benzylbutan-1-amine | N-(4-chlorobenzyl)butan-1-amine |
| N-H Stretch | ~3300-3500 (weak, broad) | ~3300-3500 (weak, broad) | ~3300-3500 (weak, broad) |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=C Stretch (Aromatic) | ~1500-1600 | ~1500-1600 | ~1500-1600 |
| C-O Stretch (Aryl Ether) | ~1245 | - | - |
| C-N Stretch | ~1100-1250 | ~1100-1250 | ~1100-1250 |
| C-Cl Stretch | - | - | ~1015, ~1090 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Fragment | This compound | N-benzylbutan-1-amine | N-(4-chlorobenzyl)butan-1-amine |
| [M]⁺ | 193 | 163 | 197/199 |
| [M-butyl]⁺ | 136 | 106 | 140/142 |
| [p-methoxybenzyl]⁺ | 121 | - | - |
| [benzyl]⁺ | - | 91 | - |
| [p-chlorobenzyl]⁺ | - | - | 125/127 |
| [M-C₄H₉N]⁺ | 121 | 91 | 125/127 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the acquisition of such data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the amine sample was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters typically included a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively. A spectral width of 240 ppm and a larger number of scans (1024 or more) were used to achieve a good signal-to-noise ratio.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid amine was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Typically, 16 or 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the amine (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. Mass spectra were recorded over a mass range of m/z 40-500.
Visualization of Comparison Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the spectroscopic data presented in this guide.
Caption: Workflow for the comparative analysis of spectroscopic data.
Discussion and Interpretation
The spectroscopic data presented reveal distinct features for each of the three compounds, primarily arising from the differences in the substituent on the benzene ring.
-
¹H NMR: The presence of the methoxy group in this compound results in a characteristic singlet at approximately 3.8 ppm. The aromatic protons of this compound show a simpler splitting pattern (two doublets) due to the para-substitution, compared to the more complex multiplet observed for the unsubstituted N-benzylbutan-1-amine. The electron-withdrawing nature of the chlorine atom in N-(4-chlorobenzyl)butan-1-amine leads to a slight downfield shift of the aromatic protons compared to the unsubstituted analog. The signals for the butyl chain protons remain largely consistent across the three compounds.
-
¹³C NMR: The carbon of the methoxy group in this compound appears at around 55.2 ppm. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The oxygen of the methoxy group causes a strong downfield shift of the para-carbon and an upfield shift of the ortho and meta-carbons. Conversely, the chlorine atom in N-(4-chlorobenzyl)butan-1-amine causes a downfield shift of the ipso and para-carbons.
-
IR Spectroscopy: The most notable difference in the IR spectra is the presence of a strong C-O stretching band around 1245 cm⁻¹ for this compound, which is absent in the other two compounds. N-(4-chlorobenzyl)butan-1-amine exhibits characteristic C-Cl stretching absorptions in the fingerprint region. All three compounds show the expected N-H stretching vibration for a secondary amine, as well as aromatic and aliphatic C-H stretching bands.
-
Mass Spectrometry: The molecular ion peaks clearly differentiate the three compounds based on their molecular weights. The fragmentation patterns are also diagnostic. This compound shows a prominent fragment at m/z 121, corresponding to the stable p-methoxybenzyl cation. Similarly, N-benzylbutan-1-amine and N-(4-chlorobenzyl)butan-1-amine show characteristic fragments at m/z 91 (benzyl cation) and m/z 125/127 (p-chlorobenzyl cation), respectively. Alpha-cleavage leading to the loss of the butyl radical is a common fragmentation pathway for all three compounds.
This comparative guide provides a foundational dataset for the spectroscopic characterization of this compound and its close analogs. Researchers can utilize this information for routine identification, purity assessment, and for understanding the influence of aromatic substitution on the spectroscopic properties of N-benzylbutan-1-amine derivatives.
Comparative Analysis of N-(4-Methoxybenzyl)butan-1-amine and N-benzylbutan-1-amine in Biological Assays: A Review of Available Data
A comprehensive review of publicly available scientific literature and bioactivity databases reveals a notable absence of direct comparative studies on the biological effects of N-(4-Methoxybenzyl)butan-1-amine and N-benzylbutan-1-amine. Consequently, a detailed comparison guide with quantitative experimental data, specific protocols, and signaling pathway diagrams cannot be constructed at this time.
While the core structures of these molecules, N-substituted benzylamines, are common motifs in biologically active compounds, research has largely focused on derivatives with different alkyl chains, additional substitutions on the phenyl ring, or their incorporation into more complex scaffolds. This makes it challenging to isolate and compare the specific contribution of the 4-methoxy group on the benzyl moiety to the biological activity of the butan-1-amine backbone.
This guide, therefore, will provide a general overview of the potential biological relevance of these structural motifs based on related compounds and outline the hypothetical experimental approaches that would be necessary to conduct a direct comparison.
General Structure-Activity Relationship (SAR) Insights from Related Compounds
The biological activity of benzylamine derivatives can be influenced by substitutions on both the benzyl ring and the amine nitrogen.
-
N-Benzyl Group: The N-benzyl group is a common feature in many pharmacologically active compounds, contributing to their lipophilicity and potential for interacting with hydrophobic pockets in biological targets.
-
4-Methoxybenzyl Group: The introduction of a methoxy group at the para-position of the benzyl ring can significantly alter a molecule's properties. The methoxy group is an electron-donating group which can influence the electronic environment of the aromatic ring. It can also participate in hydrogen bonding as an acceptor and affect the overall polarity and metabolic stability of the compound. For instance, in some classes of compounds, a 4-methoxybenzyl group has been associated with enhanced anti-inflammatory or anti-oxidative properties compared to an unsubstituted benzyl group.
Hypothetical Biological Assays for Comparison
To generate the data required for a comprehensive comparison, a series of in vitro and in vivo biological assays would need to be performed. Below are examples of experimental protocols that could be employed.
2.1. Cytotoxicity Assays
A fundamental step in profiling new compounds is to assess their general toxicity to cells.
-
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, or a non-cancerous cell line like HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of this compound or N-benzylbutan-1-amine (e.g., from 0.1 µM to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value for each compound is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
2.2. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. The choice of enzyme would depend on the therapeutic area of interest. For example, monoamine oxidase (MAO) is a common target for benzylamine-containing compounds.
-
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are obtained. A suitable substrate, such as kynuramine, is prepared in an appropriate buffer.
-
Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains the MAO enzyme, the test compound (this compound or N-benzylbutan-1-amine at various concentrations), and a buffer. The reaction is initiated by the addition of the kynuramine substrate.
-
Detection: The enzymatic reaction produces a fluorescent product (4-hydroxyquinoline). The fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 310 nm and emission at 400 nm).
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. IC50 values are then determined from the dose-response curves.
-
2.3. Receptor Binding Assays
To determine if the compounds interact with specific cellular receptors, radioligand binding assays can be performed.
-
Experimental Protocol: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)
-
Membrane Preparation: Cell membranes expressing the target GPCR (e.g., a serotonin or dopamine receptor) are prepared from cultured cells or animal tissues.
-
Binding Reaction: The assay is conducted in tubes or 96-well plates. Each reaction contains the cell membranes, a specific radioligand (e.g., [3H]-serotonin), and varying concentrations of the unlabeled test compound (this compound or N-benzylbutan-1-amine).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.
-
Data Presentation for a Hypothetical Comparison
If experimental data were available, it would be summarized in a table for easy comparison.
| Biological Assay | Parameter | N-benzylbutan-1-amine | This compound |
| Cytotoxicity (HeLa cells, 48h) | IC50 (µM) | Data not available | Data not available |
| MAO-A Inhibition | IC50 (µM) | Data not available | Data not available |
| MAO-B Inhibition | IC50 (µM) | Data not available | Data not available |
| Serotonin Receptor 5-HT2A Binding | Ki (nM) | Data not available | Data not available |
Visualization of Potential Signaling Pathways and Workflows
Without specific biological targets identified, any signaling pathway diagram would be purely speculative. However, a generalized workflow for compound screening can be visualized.
Caption: A generalized workflow for the comparative biological evaluation of novel compounds.
Conclusion
Cross-reactivity studies of antibodies raised against "N-(4-Methoxybenzyl)butan-1-amine" derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of antibodies raised against N-(4-Methoxybenzyl)butan-1-amine. Understanding the specificity of such antibodies is crucial for the development of reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and diagnostic applications. Due to the limited publicly available data on antibodies targeting this specific molecule, this document presents an illustrative comparison based on established principles of antibody cross-reactivity for small molecules, particularly those with similar structural motifs like phenethylamines.
Quantitative Cross-Reactivity Data
A critical aspect of antibody characterization is the quantitative assessment of its binding to structurally related molecules. This is typically determined using competitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA). The data is often presented in terms of the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the primary analyte.
Below is a sample table illustrating how cross-reactivity data for a hypothetical antibody against this compound might be presented. The selection of potential cross-reactants is based on structural similarity to the target molecule.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| N-Benzylbutan-1-amine | 50 | 20 | |
| N-(4-Methoxybenzyl)ethan-1-amine | 25 | 40 | |
| 4-Methoxybenzylamine | 100 | 10 | |
| Butan-1-amine | > 1000 | < 1 | |
| N-(4-Hydroxybenzyl)butan-1-amine | 80 | 12.5 | |
| N-(4-Methoxybenzyl)butan-1-amide | > 1000 | < 1 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of analogue) x 100
Experimental Protocols
The following is a detailed protocol for a competitive ELISA, a standard method for determining antibody cross-reactivity for small molecules.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Coating:
-
A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
The plate is incubated overnight at 4°C.
2. Washing:
-
The plate is washed three times with wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST).
3. Blocking:
-
The remaining protein-binding sites on the plate are blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
The plate is incubated for 1-2 hours at room temperature.
4. Competition:
-
A fixed concentration of the primary antibody (raised against this compound) is mixed with varying concentrations of the test compounds (this compound and its analogues).
-
50 µL of these mixtures are added to the wells of the coated and blocked plate.
-
The plate is incubated for 1-2 hours at room temperature.
5. Washing:
-
The plate is washed three times with wash buffer.
6. Detection:
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is diluted in blocking buffer.
-
100 µL of the diluted secondary antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature.
7. Washing:
-
The plate is washed five times with wash buffer.
8. Substrate Addition:
-
100 µL of a suitable substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine for HRP) is added to each well.
-
The plate is incubated in the dark at room temperature until sufficient color development is observed.
9. Stopping the Reaction:
-
The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H2SO4).
10. Data Acquisition:
- The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
11. Data Analysis:
- The absorbance values are plotted against the logarithm of the analyte concentration.
- The IC50 values are determined from the resulting sigmoidal dose-response curves.
- The percentage of cross-reactivity for each analogue is calculated using the formula mentioned above.
Visualizations
Experimental Workflow: Competitive ELISA
Caption: A flowchart illustrating the key steps of a competitive ELISA for determining antibody cross-reactivity.
Principle of Antibody Cross-Reactivity
Caption: This diagram illustrates the principle of antibody cross-reactivity, where an antibody can bind to its primary target and, to a lesser extent, to structurally similar molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
